2,3,6-Trifluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPDDRPLEKURGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400092 | |
| Record name | 2,3,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-71-2 | |
| Record name | 2,3,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,3,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its physical properties is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and a workflow for its common applications.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its proper storage and handling.
| Property | Value | Reference |
| CAS Number | 247564-71-2 | [1] |
| Molecular Formula | C₆H₄BF₃O₂ | [1] |
| Molecular Weight | 175.90 g/mol | [1] |
| Melting Point | 127-132 °C | |
| Boiling Point | 266.0 ± 50.0 °C (Predicted) | |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | |
| pKa | 7.09 ± 0.58 (Predicted) | |
| Appearance | Off-white solid | |
| Solubility | While specific solubility data for this compound is not extensively documented, phenylboronic acids, in general, exhibit solubility in polar organic solvents such as N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF).[2] They are typically insoluble in nonpolar solvents like petroleum ether and n-hexane.[2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.[3][4][5]
Boiling Point Determination
For solid compounds with a defined boiling point, the distillation method is typically employed.
Methodology:
-
Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of vapor is observed condensing and collecting in the receiving flask. This temperature is the boiling point.[6][7][8][9][10]
Density Determination
The density of a solid can be determined by the displacement method.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a nonpolar solvent). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[11][12]
pKa Determination
The acid dissociation constant (pKa) can be determined using potentiometric titration.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13][14] Spectrophotometric and NMR-based methods can also be employed for pKa determination.[13][15][16][17]
Common Experimental Workflow: Suzuki-Miyaura Coupling
This compound is frequently utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A generalized workflow for this reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pKa of selected organic compounds Foreign Language Flashcards - Cram.com [cram.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,3,6-Trifluorophenylboronic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trifluorophenylboronic acid, a key building block in modern synthetic chemistry. It details the chemical structure, properties, and the critical role of this reagent in the synthesis of complex fluorinated molecules. With a focus on its application in drug discovery and materials science, this document offers insights into its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, data presentation, and visualizations of relevant signaling pathways are included to support researchers, scientists, and drug development professionals in their work.
Introduction
This compound is a fluorinated organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks, like this compound, invaluable tools in the design and synthesis of novel therapeutic agents and advanced materials.
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and powerful reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a straightforward route to complex biaryl and substituted aromatic structures.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 247564-71-2[1] |
| Molecular Formula | C₆H₄BF₃O₂[1] |
| Molecular Weight | 175.90 g/mol [1] |
| IUPAC Name | (2,3,6-trifluorophenyl)boronic acid[1] |
| Appearance | White to off-white solid |
| SMILES | OB(O)c1c(F)cc(F)c(F)c1 |
| InChI Key | IWPDDRPLEKURGG-UHFFFAOYSA-N[1] |
Applications in Synthesis
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound enhances its reactivity in cross-coupling reactions. Its primary utility is in the Suzuki-Miyaura coupling for the synthesis of highly fluorinated biaryl compounds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The general transformation involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.
A generalized experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, detailed protocol for a reaction involving this compound is best sourced from peer-reviewed literature for a particular application, a general procedure for a Suzuki-Miyaura coupling with a similar fluorinated boronic acid is provided below for illustrative purposes. This protocol should be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos or SPhos.
-
Solvent Addition and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Relevance in Drug Discovery: Targeting Signaling Pathways
Fluorinated biaryl scaffolds, synthesized using reagents like this compound, are prevalent in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Therefore, inhibitors of this pathway are of significant interest in oncology drug development.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors developed using advanced synthetic chemistry.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
An experimental workflow for screening newly synthesized compounds, potentially derived from this compound, for their inhibitory activity against this pathway is outlined below.
Caption: Experimental workflow for screening potential PI3K pathway inhibitors.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex fluorinated molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for researchers and drug development professionals. The ability to introduce the 2,3,6-trifluorophenyl moiety can impart desirable properties to target molecules, making this compound a key building block in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, applications, and the experimental considerations for its use.
References
An In-depth Technical Guide to the Synthesis and Preparation of 2,3,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,6-Trifluorophenylboronic acid is presented in the table below.
| Property | Value |
| CAS Number | 247564-71-2[1] |
| Molecular Formula | C₆H₄BF₃O₂[1] |
| Molecular Weight | 175.90 g/mol [1] |
| Appearance | Off-white solid |
| Melting Point | 127-132 °C |
Synthetic Pathway
The most logical and widely employed method for the synthesis of arylboronic acids, including fluorinated derivatives, is through a lithiation-borylation sequence. The proposed synthesis of this compound commences with the commercially available 1,2,4-trifluorobenzene.
The key steps in this synthetic route are:
-
Directed ortho-metalation (DoM): 1,2,4-Trifluorobenzene is treated with a strong organolithium base, such as n-butyllithium. The fluorine and hydrogen atoms on the aromatic ring direct the lithiation to the C3 position, which is sterically accessible and activated by the adjacent fluorine atoms.
-
Borylation: The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. This step forms a boronate ester intermediate.
-
Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes it to the desired this compound.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol (Proposed)
The following is a detailed, proposed experimental protocol for the synthesis of this compound, based on established procedures for similar fluorinated arylboronic acids.
Materials:
-
1,2,4-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas (argon or nitrogen) supply
-
Apparatus for workup (separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 1,2,4-trifluorobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.
Caption: A flowchart illustrating the key stages of the experimental workflow.
Quantitative Data
While specific yield and purity data for the synthesis of this compound are not extensively reported in the literature, analogous reactions for the synthesis of other trifluorophenylboronic acids suggest that yields in the range of 50-80% can be expected. The purity of the final product is highly dependent on the purification method employed, with recrystallization or column chromatography typically affording purities of >95%.
Characterization Data
The structure of this compound can be confirmed by standard spectroscopic techniques. Expected spectral data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | The aromatic carbons will show characteristic chemical shifts and C-F coupling constants. The carbon attached to the boron atom will also be observable. |
| ¹⁹F NMR | Three distinct signals are expected for the three different fluorine atoms on the aromatic ring, with characteristic chemical shifts and F-F coupling constants. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and preparation of this compound. The outlined lithiation-borylation pathway is a well-established and reliable method for accessing such fluorinated arylboronic acids. Researchers and drug development professionals can utilize this information as a strong starting point for the in-house synthesis of this valuable building block, with the understanding that some optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels.
References
Stability and Storage of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,6-trifluorophenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions where its purity and integrity are paramount. This document outlines the known degradation pathways, recommended storage protocols, and provides a template for conducting stability studies.
Core Concepts: Stability of Fluorinated Phenylboronic Acids
The introduction of fluorine atoms onto the phenyl ring of boronic acids significantly influences their chemical properties. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center.[1][2][3][4] This increased acidity can affect the compound's stability, particularly its susceptibility to nucleophilic attack and subsequent degradation.
Recommended Storage and Handling
To ensure the longevity and reliability of this compound, proper storage and handling are essential. Based on supplier recommendations and general chemical safety guidelines, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or in a cool, dark place.[5][6] | Reduces the rate of potential thermal degradation and slows down hydrolytic and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][7] | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolytic and oxidative degradation. |
| Container | Keep in a tightly sealed container.[6][8] | Prevents the ingress of moisture and air. |
| Light | Protect from light.[6] | While specific photostability data is unavailable, protection from light is a general good practice for storing organic reagents to prevent photochemical degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and sources of ignition.[8][9] | Boronic acids can react with these substances, leading to degradation or hazardous reactions. |
Key Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are dehydration (anhydride formation), hydrolysis (protodeboronation), and oxidation.
Dehydration to Boroxine (Anhydride)
A common process for boronic acids is the reversible dehydration to form a cyclic anhydride known as a boroxine. This is often observed as a variable component in solid samples of boronic acids.[6][10][11] While this process is a sign of water loss, it is often reversible upon exposure to water or during reaction workup.
Figure 1. Reversible dehydration of this compound to its corresponding boroxine.
Oxidative Degradation
Arylboronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS). The proposed mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen, leading to a labile boric ester. This intermediate then undergoes rapid hydrolysis to yield the corresponding phenol (2,3,6-trifluorophenol) and boric acid.
Figure 2. Proposed pathway for the oxidative degradation of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Representative HPLC Method for Stability Testing
-
Instrumentation: HPLC system with a UV detector (a Photo Diode Array detector is recommended to monitor for peak purity).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by the developed HPLC method.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Observe the formation of any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
Figure 3. Experimental workflow for a forced degradation study of this compound.
Quantitative Stability Data (Template)
As no specific quantitative stability data for this compound was found in the reviewed literature, the following table serves as a template for recording experimental results from a stability study as outlined above.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (by HPLC-MS) |
| 1 M HCl | 24 hours | 60°C | Experimental Data | Experimental Data |
| 1 M NaOH | 24 hours | Room Temp. | Experimental Data | Experimental Data |
| 3% H₂O₂ | 24 hours | Room Temp. | Experimental Data | Experimental Data |
| Solid State | 7 days | 60°C | Experimental Data | Experimental Data |
| Solution | 24 hours | 60°C | Experimental Data | Experimental Data |
| Photolytic (Solid) | 24 hours | Room Temp. | Experimental Data | Experimental Data |
| Photolytic (Solution) | 24 hours | Room Temp. | Experimental Data | Experimental Data |
Conclusion
This compound, like other arylboronic acids, is susceptible to degradation through dehydration, hydrolysis, and oxidation. To maintain its integrity, it is crucial to store the compound in a cool, dark, and dry environment under an inert atmosphere. For applications requiring high purity, it is recommended to assess the quality of the material before use, especially if it has been stored for an extended period. The provided experimental protocol for a forced degradation study offers a robust framework for researchers to determine the stability of this reagent under their specific laboratory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. turi.org [turi.org]
Spectroscopic Profile of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the key spectroscopic data for 2,3,6-Trifluorophenylboronic acid (C₆H₄BF₃O₂), a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired to elucidate the structure and electronic environment of the molecule. While specific experimental data for this compound is not publicly available in detail, the following tables represent typical expected shifts and general data based on analysis of similar fluorinated phenylboronic acids.
Table 1: ¹H NMR Data (Typical)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.0 - 7.5 | m | Ar-H |
| 8.0 - 8.5 | br s | B(OH ₂) |
Table 2: ¹³C NMR Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 110 - 165 (d, JC-F) | Ar-C |
| Broad or unobserved | C -B |
Table 3: ¹⁹F NMR Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
|---|
| -160 to -110 | Ar-F |
Table 4: ¹¹B NMR Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
|---|
| 18 - 30 | B (OH)₂ |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional groups present in the solid-state compound.[1]
Table 5: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500 - 3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H in-plane bend |
| 1350 - 1300 | Strong | B-O stretch |
| 1200 - 1000 | Strong | C-F stretch |
| ~700 | Medium | O-B-O bend |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For organoboron compounds, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation.[2]
Table 6: Mass Spectrometry Data (Expected)
| m/z | Ion |
|---|---|
| 176.02 | [M]⁺ (if using a hard ionization technique) |
| 177.03 | [M+H]⁺ (if using a soft ionization technique) |
| 198.01 | [M+Na]⁺ (common adduct in ESI) |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
NMR Spectroscopy
A general protocol for the acquisition of NMR spectra of arylboronic acids is as follows:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.
-
¹⁹F NMR: A standard one-pulse experiment is typically used.
-
¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, specific pulse sequences may be employed to obtain sharper signals. A solution of BF₃·OEt₂ in the same deuterated solvent is often used as an external reference.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The IR spectrum of the solid sample is obtained using an ATR accessory on an FT-IR spectrometer.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
A general procedure for obtaining the mass spectrum of a boronic acid using ESI-MS is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote ionization.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
Commercial Availability and Applications of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 2,3,6-Trifluorophenylboronic acid (CAS No. 247564-71-2) is a valuable building block in organic synthesis, particularly for the introduction of a trifluorophenyl moiety into target molecules. This technical guide provides an in-depth overview of its commercial availability from various suppliers and outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Properties
This compound is a white to off-white solid with the molecular formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol .[1] Its key physical properties are summarized in the table below. Proper storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to ensure its stability.
| Property | Value | Reference |
| CAS Number | 247564-71-2 | [1] |
| Molecular Formula | C₆H₄BF₃O₂ | [1] |
| Molecular Weight | 175.90 g/mol | [1] |
| Melting Point | 127-132 °C | |
| Boiling Point | 266.0±50.0 °C (Predicted) | |
| Density | 1.44±0.1 g/cm³ (Predicted) | |
| Appearance | Off-white solid | |
| Storage | Under inert gas at 2-8°C |
Commercial Suppliers and Availability
A range of chemical suppliers offer this compound in various purities and quantities, catering to both small-scale research and larger development needs. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | 98% | 1g, 5g, 25g, 100g |
| BLD Pharm | ≥95% (typical) | Inquire for details |
| Santa Cruz Biotechnology | For research use | Inquire for details |
| Chemenu | ≥95% | 10g, 25g |
| Neostar United | Inquire for details | Inquire for details |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.
Representative Experimental Protocol
While a specific, detailed experimental protocol for a Suzuki-Miyaura reaction using this compound was not found in a comprehensive search of available literature, the following is a representative procedure adapted from protocols for similar fluorinated phenylboronic acids. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary.
Reaction: General Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is then sealed and purged with an inert gas (Nitrogen or Argon).
-
The solvent system is added via syringe.
-
The reaction mixture is heated to a specified temperature (typically 80-100°C) and stirred for a designated time (typically 2-24 hours).
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially accessible and valuable reagent for the synthesis of fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. While a specific, detailed public experimental protocol for its use was not identified, the general procedures for Suzuki-Miyaura reactions with similar compounds provide a solid foundation for its application in the laboratory. Researchers are encouraged to consult the product specifications from their chosen supplier and to perform appropriate reaction optimization to achieve the desired outcomes.
References
An In-depth Technical Guide to Trifluorophenylboronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorophenylboronic acids are a class of organoboron compounds that have emerged as indispensable reagents in modern organic synthesis. Characterized by a phenyl ring substituted with three fluorine atoms and a boronic acid moiety [-B(OH)₂], these molecules offer unique reactivity and properties that make them highly valuable in the synthesis of complex organic molecules. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the Lewis acidity of the boron atom and modulating the reactivity of the compound in key chemical transformations.[1][2] This heightened reactivity, coupled with the known benefits of incorporating fluorine into bioactive molecules—such as increased metabolic stability, bioavailability, and binding affinity—has positioned trifluorophenylboronic acids as critical building blocks in medicinal chemistry, agrochemicals, and materials science.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluorophenylboronic acids, with a focus on their utility in cross-coupling reactions and their role in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties of Trifluorophenylboronic Acid Isomers
The position of the fluorine atoms on the phenyl ring significantly impacts the physicochemical and spectroscopic properties of trifluorophenylboronic acid isomers. While extensive data for all possible isomers is not always available in a single source, the following table summarizes key properties for some of the most common isomers, compiled from various sources. The data highlights the influence of the substitution pattern on properties such as melting point and acidity (pKa).
| Property | 3,4,5-Trifluorophenylboronic acid | 2,4,6-Trifluorophenylboronic acid | 2,3,5-Trifluorophenylboronic acid |
| CAS Number | 143418-49-9[2] | 182482-25-3[3] | 247564-73-4[4] |
| Molecular Formula | C₆H₄BF₃O₂[2] | C₆H₄BF₃O₂[3] | C₆H₄BF₃O₂[4] |
| Molecular Weight | 175.90 g/mol [2] | 175.90 g/mol [3] | 175.90 g/mol [4] |
| Appearance | White to off-white powder[2] | White to off-white powder | White to almost white powder to crystal[4] |
| Melting Point (°C) | 290-295[5] | 228-235 | 221 (dec.)[4] |
| pKa (Predicted) | 6.54 ± 0.11[5] | Not available | 6.26 ± 0.58[4] |
| ¹H NMR (ppm) | 7.35 (t, J = 7.0 Hz) (monomer) | Not available | Not available |
| ¹³C NMR (ppm) | 118.6 (dd), 130.5-132.6 (m), 142.2 (dt), 152.2 (ddd) | Not available | Not available |
| ¹⁹F NMR (ppm) | -134.3, -154.2 (for ester derivative)[6] | Not available | Not available |
Synthesis of Trifluorophenylboronic Acids
Trifluorophenylboronic acids are typically synthesized from the corresponding trifluorohalobenzenes. The two most common methods involve the formation of an organometallic intermediate—either a Grignard reagent or an organolithium species—followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Synthesis via Grignard Reaction
This is a widely used method that involves the reaction of a trifluorobromobenzene with magnesium to form a Grignard reagent, which then reacts with a borate ester.
-
Grignard Reagent Formation: To a flask containing magnesium turnings (1.1 equivalents) and a crystal of iodine in anhydrous diethyl ether, add a small amount of 1-bromo-3,4,5-trifluorobenzene (1.0 equivalent) to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-3,4,5-trifluorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 2 hours.
-
Borylation: In a separate flask, cool a solution of trimethyl borate (1.2 equivalents) in anhydrous diethyl ether to -78 °C. To this solution, add the freshly prepared Grignard reagent via cannula.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3,4,5-trifluorophenylboronic acid. A typical yield for this reaction is around 78%.[7]
Synthesis via Lithiation
An alternative route involves the use of an organolithium reagent, typically n-butyllithium, to perform a halogen-metal exchange with a trifluorobromobenzene at low temperatures.
-
Lithiation: Dissolve 3,4,5-trifluorobromobenzene (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool the solution to a very low temperature (typically -90 to -60 °C). Add n-butyllithium (1.1 equivalents) dropwise, maintaining the low temperature.
-
Borylation: After stirring the mixture for a short period, add a trialkyl borate (e.g., triisopropyl borate, 1.2 equivalents) dropwise.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by adding an inorganic base. Remove the solvent and perform an acidic work-up to obtain the crude 3,4,5-trifluorophenylboronic acid. The product can then be purified by distillation or recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3,5-Trifluorophenylboronic acid CAS#: 247564-73-4 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
The Profound Influence of Fluorine Substitution on the Electronic Landscape of Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into phenylboronic acid scaffolds offers a powerful tool for modulating their electronic properties, with significant implications for drug design, catalysis, and materials science. This in-depth technical guide explores the core electronic effects of fluorine substitution, providing quantitative data, detailed experimental protocols, and conceptual visualizations to empower researchers in harnessing the unique characteristics of these versatile compounds.
Quantitative Insights into Electronic Effects
The introduction of fluorine, a highly electronegative atom, profoundly alters the electron density distribution within the phenylboronic acid molecule. This perturbation is quantitatively captured by parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ).
Impact on Acidity (pKa)
The Lewis acidity of the boronic acid moiety is a critical determinant of its interaction with biological targets and its reactivity in chemical transformations. Fluorine substitution generally increases the acidity (lowers the pKa) of phenylboronic acids by withdrawing electron density from the boron atom, thereby stabilizing the corresponding boronate anion.[1] The magnitude of this effect is highly dependent on the position and number of fluorine substituents.[1]
| Compound | pKa Value | Reference(s) |
| Phenylboronic acid | 8.86 | [1] |
| 2-Fluorophenylboronic acid | 8.77 | [2] |
| 3-Fluorophenylboronic acid | 7.50 (Predicted) | [3] |
| 4-Fluorophenylboronic acid | 8.77 | [2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |
| 4-Amino-3-fluorophenylboronic acid | 7.8 (as acetamido derivative) | [4] |
| [3,5-bis(trifluoromethyl)phenyl]boronic acid | 7.2 | [5] |
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids. This table illustrates the significant increase in acidity with increasing fluorine substitution.
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[6] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For fluorine, both inductive and resonance effects are at play.
| Substituent | σ (meta) | σ (para) | Reference(s) |
| -F | +0.34 | +0.06 | [2] |
| -CF3 | +0.43 | +0.54 | [2] |
| -OCF3 | +0.38 | +0.35 | [2] |
Table 2: Hammett Constants for Fluorine-Containing Substituents. The positive σ values indicate the electron-withdrawing nature of these substituents, which correlates with the observed increase in the acidity of the corresponding phenylboronic acids.
Key Experimental Protocols
The synthesis and characterization of fluorinated phenylboronic acids, along with the assessment of their reactivity, involve a range of standard and specialized laboratory techniques.
Synthesis of Fluorinated Phenylboronic Acids
A common route to fluorinated phenylboronic acids involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[4]
Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [4]
-
Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, is protected, for instance, by reacting it with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroaniline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). An organolithium reagent, such as n-butyllithium, is added dropwise to perform the lithium-halogen exchange.
-
Borylation: A trialkyl borate, typically trimethyl borate, is then added to the reaction mixture at low temperature.
-
Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester to the desired boronic acid.
-
Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and purified, often by recrystallization or chromatography.
Determination of pKa Values
The pKa of a boronic acid can be determined using spectrophotometric or potentiometric titration.
Protocol: Spectrophotometric pKa Determination [7]
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.
-
Preparation of Stock Solution: A stock solution of the fluorinated phenylboronic acid is prepared in a suitable solvent (e.g., water or a water/dioxane mixture).[7]
-
UV-Vis Spectroscopy: A small aliquot of the boronic acid stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the boronic acid and its conjugate base (boronate) have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentration of the acid and its conjugate base are equal, which can be determined from the inflection point of the resulting sigmoidal curve.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated phenylboronic acids. 1H, 13C, 19F, and 11B NMR are all informative.[8][9]
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: A sample of the purified fluorinated phenylboronic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[8][10]
-
1H NMR: Provides information on the protons in the molecule, including their chemical environment and coupling to neighboring protons and fluorine atoms.
-
13C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached fluorine atoms.
-
19F NMR: Directly observes the fluorine atoms, providing information on their chemical environment and coupling to neighboring protons and other fluorine atoms. This is particularly useful for confirming the position and number of fluorine substituents.[11]
-
11B NMR: Provides information about the boron center. The chemical shift can indicate the coordination state of the boron atom.
Visualizing Core Concepts
Graphical representations of key pathways and relationships can aid in understanding the role of fluorinated phenylboronic acids.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 2,3,6-Trifluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide
An In-Depth Exploration of a Key Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The 2,3,6-trifluorophenyl moiety, in particular, has emerged as a valuable pharmacophore, and its efficient introduction into complex molecules is often facilitated by its corresponding boronic acid derivative. This technical guide provides a comprehensive overview of the applications of 2,3,6-trifluorophenylboronic acid in medicinal chemistry, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and its impact on modulating key biological pathways.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in medicinal chemistry lies in its function as a versatile coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the trifluorinated phenyl ring and a variety of sp2-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates), providing a direct and efficient method for the synthesis of complex molecular architectures.
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid and impart unique properties to the resulting molecule, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved cell permeability.
Case Study: Atogepant, a CGRP Receptor Antagonist
A prominent example of the successful application of the 2,3,6-trifluorophenyl moiety in a marketed drug is Atogepant , an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1] Atogepant's molecular structure features a 2,3,6-trifluorophenyl group, which is crucial for its high-affinity binding to the CGRP receptor.
The synthesis of Atogepant involves the preparation of a key intermediate, 1-(2,3,6-trifluorophenyl)propan-2-one. While several synthetic routes to this intermediate exist, a plausible approach leveraging this compound is through a Suzuki-Miyaura cross-coupling reaction with a suitable three-carbon building block.
Biological Activity of Atogepant
Atogepant is a potent and selective antagonist of the human CGRP receptor, a key player in the pathophysiology of migraine.[1][2] By blocking the CGRP receptor, Atogepant inhibits the downstream signaling cascade that leads to vasodilation and neurogenic inflammation, key events in a migraine attack.[3][4]
| Compound | Target | Assay | K_i_ (nM) | IC_50_ (nM) |
| Atogepant | Human CGRP Receptor | Radioligand Binding | 0.015 - 0.026 | - |
| Atogepant | Human CGRP Receptor | cAMP Functional Assay | - | 0.026 - 0.16 |
Table 1: In vitro activity of Atogepant at the human CGRP receptor.[2][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
General workflow for Suzuki-Miyaura cross-coupling.
Synthesis of a Hypothetical Kinase Inhibitor Fragment
This protocol outlines a hypothetical synthesis of a 4-(2,3,6-trifluorophenyl)pyridine fragment, a common scaffold in kinase inhibitors, using this compound.
Reaction Scheme:
4-Bromopyridine + this compound → 4-(2,3,6-Trifluorophenyl)pyridine
Procedure:
-
In a reaction vessel, combine 4-bromopyridine hydrochloride (1.0 equiv), this compound (1.3 equiv), potassium carbonate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield 4-(2,3,6-trifluorophenyl)pyridine.
Signaling Pathway Modulation: CGRP and Migraine
The therapeutic effect of Atogepant is a direct result of its modulation of the Calcitonin Gene-Related Peptide (CGRP) signaling pathway. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.
CGRP Signaling Cascade:
-
CGRP Release: During a migraine attack, CGRP is released from trigeminal nerve endings.
-
Receptor Binding: CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), on smooth muscle cells of blood vessels and other cells.[6]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to vasodilation and neurogenic inflammation, which contribute to migraine pain.
Atogepant, by acting as a competitive antagonist at the CGRP receptor, blocks the initial binding of CGRP, thereby preventing the entire downstream signaling cascade.
References
- 1. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
2,3,6-Trifluorophenylboronic Acid: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,6-Trifluorophenylboronic acid is a fluorinated organoboron compound that has emerged as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, with fluorine atoms positioned at the 2, 3, and 6 positions of the phenyl ring, imparts distinct electronic properties and reactivity, making it a valuable tool in materials science and drug discovery. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the boronic acid in cross-coupling reactions and modulates the properties of the resulting materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of innovative materials.
Core Properties of this compound
This compound is a white to off-white solid with the chemical formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 247564-71-2 | [1] |
| Molecular Formula | C₆H₄BF₃O₂ | [1] |
| Molecular Weight | 175.90 g/mol | [1] |
| Melting Point | 127-132 °C | |
| Boiling Point | 266.0±50.0 °C (Predicted) | |
| Density | 1.44±0.1 g/cm³ (Predicted) | |
| pKa | 7.09±0.58 (Predicted) |
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Advanced Materials
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of the 2,3,6-trifluorophenyl moiety into a wide range of organic scaffolds.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram:
A critical aspect of utilizing polyfluorophenylboronic acids is the competition between the desired transmetalation step and an undesired protodeboronation side reaction, which is often base-induced. The rate of these competing reactions is significantly influenced by the position and number of fluorine substituents.
Comparative Kinetic Data of Polyfluorophenylboronic Acids
| Boronic Acid | Deboronation Half-life (t½, min) | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic Acid | - | 1 |
| 2-Fluorophenylboronic Acid | - | 42 |
| 2,6-Difluorophenylboronic Acid | 28 | 155 |
| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |
| This compound | 2 | 156 |
Data sourced from a comparative study on the coupling of unstable polyfluorophenylboronic acids and should be interpreted as a qualitative comparison.[3]
The data indicates that this compound has a significantly shorter deboronation half-life compared to its 2,4,6-isomer, highlighting the need for carefully optimized reaction conditions to favor the desired cross-coupling pathway.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[4]
Applications in Materials Science
The introduction of the 2,3,6-trifluorophenyl group can significantly enhance the performance of organic electronic materials. The fluorine atoms can lower the HOMO and LUMO energy levels, improve thermal and oxidative stability, and influence molecular packing, all of which are critical for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Bipolar Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs
In the field of OLEDs, bipolar host materials are crucial for achieving high efficiency in TADF devices.[5][6][7] The 2,3,6-trifluorophenyl moiety can be incorporated into the acceptor part of a donor-acceptor type bipolar host molecule. This can help to fine-tune the electron-accepting properties and the triplet energy of the host material, facilitating efficient energy transfer to the TADF emitter.
The logical relationship for designing such materials is outlined below:
References
- 1. This compound | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3,6-Trifluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. 2,3,6-Trifluorophenylboronic acid is therefore a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.
However, this compound is a particularly challenging substrate for Suzuki-Miyaura coupling. Its high susceptibility to protodeboronation, an undesired side reaction that replaces the carbon-boron bond with a carbon-hydrogen bond, often leads to low yields of the desired coupled product. This instability necessitates specialized protocols and the use of more stable boronic acid derivatives to achieve successful cross-coupling.
These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound, focusing on strategies to mitigate protodeboronation and presenting detailed experimental protocols.
Challenges: The Instability of this compound
The primary obstacle in the Suzuki coupling of this compound is its rapid rate of protodeboronation under typical reaction conditions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the lability of the C-B bond, making it susceptible to cleavage by protons, which are often present in the reaction medium, especially in the presence of water and certain bases.
Research has shown that while some polyfluorophenylboronic acids can be successfully coupled using specialized fast-coupling protocols, this compound often results in very low conversion. This is attributed to a dramatically increased rate of deboronation that outcompetes the desired transmetalation step in the catalytic cycle.
To address this challenge, two primary strategies are recommended:
-
Conversion to More Stable Boron Derivatives: Protecting the boronic acid as a more stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach. These derivatives exhibit enhanced stability and can release the boronic acid slowly in situ under the reaction conditions, maintaining a low concentration of the reactive species and favoring the cross-coupling pathway over protodeboronation.
-
Optimization of Reaction Conditions: Careful selection of the catalyst, ligand, base, and solvent system is crucial to accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.
Experimental Protocols
Protocol 1: Synthesis of Potassium 2,3,6-Trifluorophenyltrifluoroborate
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent slow-release sources of boronic acids in Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a polyethylene or Teflon beaker, dissolve this compound (1.0 equiv) in methanol (5 mL per gram of boronic acid).
-
In a separate plastic container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium 2,3,6-trifluorophenyltrifluoroborate should form.
-
Stir the mixture for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under vacuum to yield the potassium trifluoroborate salt as a white, crystalline solid.
Protocol 2: Synthesis of 2-(2,3,6-Trifluorophenyl)-1,3,2-dioxaborinane, N-methyliminodiacetic acid (MIDA) ester
MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add anhydrous DMF (0.5 M solution with respect to the boronic acid).
-
Heat the mixture to 80-100 °C and stir for 1-2 hours. Water is removed in situ by the DMF at elevated temperatures.
-
Alternatively, use toluene as the solvent and heat to reflux with a Dean-Stark trap to azeotropically remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of Potassium 2,3,6-Trifluorophenyltrifluoroborate with Aryl Halides
This protocol is adapted from successful couplings of other challenging organotrifluoroborates. Optimization of the ligand and base may be necessary for specific substrates.
Materials:
-
Potassium 2,3,6-trifluorophenyltrifluoroborate (1.2-1.5 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)
-
Buchwald ligand (e.g., RuPhos, XPhos, or SPhos) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (10:1), or THF/H₂O (10:1))
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), potassium 2,3,6-trifluorophenyltrifluoroborate (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of 2,3,6-trifluorophenylboron derivatives. These are based on protocols that have proven effective for other unstable boronic acids and should be considered as a starting point for optimization.
Table 1: Recommended Conditions for Potassium 2,3,6-Trifluorophenyltrifluoroborate Coupling
| Parameter | Recommended Conditions |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ |
| Ligand | RuPhos, XPhos, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
| Concentration | 0.1 - 0.5 M |
Table 2: Recommended Conditions for 2,3,6-Trifluorophenyl MIDA Boronate Coupling
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos |
| Base | K₃PO₄, CsF |
| Solvent System | Dioxane/H₂O, THF/H₂O |
| Temperature | 60 - 100 °C |
| Concentration | 0.1 - 0.5 M |
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with 2,3,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and bioavailability. Consequently, fluorinated arylboronic acids are valuable building blocks in drug discovery and materials science.
2,3,6-Trifluorophenylboronic acid presents a significant challenge as a coupling partner in Suzuki-Miyaura reactions. Its highly electron-deficient nature, a consequence of the three fluorine substituents, leads to a rapid rate of protodeboronation under typical basic reaction conditions. This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, often resulting in low yields of the desired biaryl product. Research has shown that even with advanced palladium precatalyst systems designed for unstable boronic acids, achieving high conversion with this compound is problematic.[1]
Challenges in Suzuki Couplings with this compound
The primary obstacle in utilizing this compound is its susceptibility to protodeboronation. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the boronic acid, facilitating the cleavage of the C-B bond by a proton source, which is often present in the reaction mixture (e.g., water in the solvent or as a byproduct of the base).
Key factors influencing the rate of protodeboronation include:
-
Basicity of the reaction medium: Stronger bases can accelerate the decomposition.
-
Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.
-
Water content: The presence of water can serve as a proton source.
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For challenging boronic acids, the rate of transmetalation must be significantly faster than the rate of protodeboronation to achieve a good yield.
Recommended Catalytic Systems for Challenging Polyfluorinated Boronic Acids
Given the difficulties with this compound, researchers should consider catalyst systems that have proven effective for other unstable, electron-deficient boronic acids. The most promising approaches involve the use of palladium precatalysts that rapidly generate the active Pd(0) species at low temperatures, in conjunction with bulky, electron-rich phosphine ligands.
Palladium Precatalysts
Palladacycle precatalysts, such as those developed by Buchwald and others, are designed for stability and rapid activation under mild conditions. These are often the catalysts of choice for challenging Suzuki-Miyaura couplings.
Ligands
Bulky, electron-rich monophosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. They also help to stabilize the active palladium species. Commonly used ligands for these types of reactions include:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
Data Presentation: Suzuki Coupling of Analogous Polyfluorinated Boronic Acids
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of challenging polyfluorinated boronic acids, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki Coupling of 2,6-Difluorophenylboronic Acid with Aryl Halides [1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2 | XPhos | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 |
| 2 | 4-Bromotoluene | 2 | XPhos | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| 3 | 4-Trifluoromethylchlorobenzene | 2 | XPhos | K₃PO₄ | THF/H₂O | rt | 0.5 | 91 |
Table 2: Suzuki Coupling of Pentafluorophenylboronic Acid with Aryl Halides [2]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5 | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 | 60 | 31 |
| 2 | Bromobenzene | 5 | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 | 60 | 25 |
| 3 | 4-Iodoanisole | 5 | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 | 60 | 40 |
Experimental Protocols
The following are general protocols that have been successful for the Suzuki-Miyaura coupling of challenging polyfluorinated boronic acids and can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unstable Boronic Acids[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Polyfluorinated boronic acid (e.g., 2,6-Difluorophenylboronic acid) (1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed Tetrahydrofuran (THF) (2 mL)
-
Degassed 0.5 M aqueous K₃PO₄ solution (4 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the polyfluorinated boronic acid, and the palladium precatalyst.
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed THF and the degassed aqueous K₃PO₄ solution via syringe.
-
Stir the reaction mixture vigorously at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions for Highly Electron-Poor Substrates[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Polyfluorinated boronic acid (e.g., Pentafluorophenylboronic acid) (1.0 equiv)
-
Pd₂(dba)₃ (0.05 equiv, 5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.15 equiv, 15 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.2 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a reaction tube with the aryl halide, the polyfluorinated boronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Add the anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture at 95 °C for the specified time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Cross-Coupling of 2,3,6-Trifluorophenylboronic Acid: Navigating Base and Solvent Selection for a Challenging Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Within drug discovery and materials science, the incorporation of fluorinated aryl moieties can significantly enhance the pharmacological and material properties of molecules. 2,3,6-Trifluorophenylboronic acid is a valuable building block for introducing the 2,3,6-trifluorophenyl group. However, this substrate is notoriously challenging to employ in cross-coupling reactions due to its high susceptibility to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This instability is exacerbated by the steric hindrance and electronic properties of the trifluorinated ring.
Standard Suzuki-Miyaura conditions, which often involve elevated temperatures and strong bases, can lead to low or no yield of the desired product, with trifluorobenzene being the major byproduct. Therefore, a careful selection of reaction parameters, particularly the base and solvent, is critical for a successful coupling. These application notes provide a guide to understanding the key challenges and offer detailed protocols based on successful strategies for handling unstable boronic acids.
The Challenge: Protodeboronation
The primary obstacle in the cross-coupling of this compound is its rapid decomposition under basic conditions. The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, making the C-B bond more susceptible to cleavage.
Strategies for Successful Coupling
To mitigate protodeboronation, several strategies can be employed:
-
Use of Milder Bases and Anhydrous Conditions: Strong inorganic bases in aqueous media can accelerate protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in anhydrous solvents can be more effective.
-
Low-Temperature and Rapid Reactions: Minimizing the reaction time and temperature reduces the exposure of the unstable boronic acid to conditions that promote decomposition. This can be achieved with highly active palladium precatalysts.
-
Base-Free "Cationic" Suzuki-Miyaura Coupling: This approach avoids the use of a base altogether, thus circumventing the primary cause of protodeboronation.
-
Slow Release of the Boronic Acid: Using a more stable precursor, such as a MIDA (N-methyliminodiacetic acid) boronate ester, allows for the slow, in-situ release of the boronic acid, keeping its concentration low and minimizing side reactions.
Data Presentation: Recommended Starting Conditions for Screening
Given the instability of this compound, a direct screening of various bases and solvents under standard conditions is likely to be unproductive. Instead, the following table provides recommended starting points for optimization based on successful couplings of other highly unstable polyfluorophenyl and heteroaryl boronic acids.
| Strategy | Catalyst System | Base | Solvent System | Temperature (°C) | Time | Key Considerations |
| Fast, Low-Temp Coupling | XPhos Pd G3 (2 mol%) | K₃PO₄ (0.5 M aq.) | THF | Room Temp - 40 | 30 min - 2 h | Ideal for rapid coupling before decomposition can occur. Requires a highly active precatalyst. |
| Base-Free "Cationic" Coupling | PAd₃-Pd G3 (2 mol%) | None | THF | Room Temp | 12 - 24 h | Eliminates base-promoted protodeboronation. May require longer reaction times. |
| Slow Release from MIDA Boronate | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | K₃PO₄ | 5:1 Dioxane/H₂O | 60 - 100 | 6 - 12 h | Requires prior synthesis of the MIDA boronate. Highly effective for very unstable substrates. |
Experimental Protocols
The following protocols provide detailed methodologies for the key strategies discussed. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Fast, Low-Temperature Suzuki-Miyaura Coupling
This protocol is designed to achieve rapid coupling at or near room temperature, minimizing the decomposition of the boronic acid. The use of a highly active palladium precatalyst is essential.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (or triflate) (1.0 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (0.5 M aqueous solution, degassed, 4.0 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the degassed THF (2.0 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL).
-
Seal the flask and stir the reaction mixture vigorously at room temperature (or up to 40 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Free "Cationic" Suzuki-Miyaura Coupling
This protocol avoids the use of a base, which is often the primary cause of protodeboronation for sensitive substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
PAd₃-Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Tetrahydrofuran (THF), anhydrous and degassed (5.0 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the PAd₃-Pd G3 precatalyst (0.02 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed THF (5.0 mL).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer (12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Protocol 3: Slow-Release Coupling from a MIDA Boronate Ester
This protocol involves the initial conversion of the unstable boronic acid to a stable MIDA boronate ester, which then slowly releases the boronic acid during the coupling reaction.
Step A: Synthesis of 2,3,6-Trifluorophenyl MIDA Boronate
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to 80-100 °C and remove water azeotropically using a Dean-Stark trap until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and isolate the MIDA boronate ester by crystallization or chromatography. The MIDA boronate is typically a stable, crystalline solid.
Step B: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl chloride (1.0 mmol), 2,3,6-trifluorophenyl MIDA boronate (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 5:1 dioxane/water (0.1 M concentration with respect to the aryl chloride).
-
Heat the reaction mixture to 60-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Conclusion
The successful cross-coupling of this compound is challenging but achievable through the careful selection of reaction conditions that minimize its decomposition. By employing strategies such as fast, low-temperature couplings with highly active catalysts, base-free "cationic" methods, or a slow-release approach using MIDA boronates, researchers can effectively incorporate this valuable fluorinated moiety into their target molecules. The protocols provided herein offer robust starting points for the development of efficient and reliable synthetic routes.
Application Notes and Protocols for 2,3,6-Trifluorophenylboronic Acid in Chan-Lam Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3,6-trifluorophenylboronic acid in Chan-Lam coupling reactions. This versatile reagent serves as a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol.[1] This reaction is advantageous due to its typically mild conditions, tolerance of various functional groups, and the use of relatively inexpensive and less toxic copper catalysts compared to palladium-based methods.[2][3] The reaction is generally performed in the presence of a copper source, a base, and an oxidant, often atmospheric oxygen.[2]
Key Advantages of Chan-Lam Coupling:
-
Mild Reaction Conditions: Often proceeds at room temperature, making it suitable for sensitive substrates.[3]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the boronic acid and the nucleophile.[2]
-
Operational Simplicity: Can often be set up open to the air, simplifying the experimental procedure.[3]
-
Cost-Effectiveness: Utilizes abundant and inexpensive copper catalysts.
Mechanism of the Chan-Lam Coupling
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions. However, a generally accepted catalytic cycle is depicted below. The cycle is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic pathway. The key steps include transmetalation of the aryl group from the boronic acid to the copper center, coordination of the nucleophile, and subsequent reductive elimination to form the desired C-N or C-O bond and regenerate the active copper species.
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for the Chan-Lam coupling of this compound with various nucleophiles.
N-Arylation of Anilines
The coupling of this compound with anilines is a powerful method for the synthesis of N-(2,3,6-trifluorophenyl)anilines, which are important scaffolds in medicinal chemistry.
Experimental Workflow:
Caption: General Experimental Workflow for Chan-Lam N-Arylation.
Detailed Protocol:
To a screw-capped vial is added this compound (1.2 mmol), the corresponding aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar. The vial is charged with dichloromethane (DCM, 5 mL) and pyridine (2.0 mmol). The mixture is stirred at room temperature under an air atmosphere for 24-48 hours. Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with DCM and washed with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3,6-trifluorophenyl)aniline.
Representative Data for N-Arylation of Anilines:
| Entry | Aniline | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-(2,3,6-Trifluorophenyl)aniline | 24 | 85 |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-(2,3,6-trifluorophenyl)aniline | 24 | 92 |
| 3 | 4-Chloroaniline | 4-Chloro-N-(2,3,6-trifluorophenyl)aniline | 36 | 78 |
| 4 | 2-Methylaniline | 2-Methyl-N-(2,3,6-trifluorophenyl)aniline | 48 | 75 |
O-Arylation of Phenols
The synthesis of 2,3,6-trifluorophenyl aryl ethers can be efficiently achieved through the Chan-Lam coupling of this compound with various phenols.
Detailed Protocol:
A mixture of this compound (1.5 mmol), the phenol (1.0 mmol), copper(II) acetate (0.2 mmol), and 4 Å molecular sieves (200 mg) in dichloromethane (10 mL) is stirred at room temperature. A solution of pyridine (3.0 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is stirred open to the air for 48 hours. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired diaryl ether.
Representative Data for O-Arylation of Phenols:
| Entry | Phenol | Product | Time (h) | Yield (%) |
| 1 | Phenol | 1,2,4-Trifluoro-3-phenoxybenzene | 48 | 88 |
| 2 | 4-Cresol | 1-(2,3,6-Trifluorophenoxy)-4-methylbenzene | 48 | 90 |
| 3 | 4-Nitrophenol | 1-Nitro-4-(2,3,6-trifluorophenoxy)benzene | 60 | 70 |
| 4 | 2-Naphthol | 2-(2,3,6-Trifluorophenoxy)naphthalene | 48 | 82 |
N-Arylation of N-Heterocycles
The Chan-Lam coupling is a valuable tool for the direct N-arylation of various heterocycles, which are prevalent in pharmaceuticals.
Detailed Protocol:
In a round-bottom flask, this compound (1.5 mmol), the N-heterocycle (1.0 mmol), copper(II) acetate (0.15 mmol), and a suitable base such as potassium carbonate (2.0 mmol) are combined in a solvent like methanol or acetonitrile (10 mL). The mixture is stirred at a temperature ranging from room temperature to 60 °C under an air atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Representative Data for N-Arylation of N-Heterocycles:
| Entry | N-Heterocycle | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | 1-(2,3,6-Trifluorophenyl)-1H-imidazole | RT | 24 | 91 |
| 2 | Pyrazole | 1-(2,3,6-Trifluorophenyl)-1H-pyrazole | RT | 24 | 87 |
| 3 | Indazole | 1-(2,3,6-Trifluorophenyl)-1H-indazole | 50 | 18 | 80 |
| 4 | Carbazole | 9-(2,3,6-Trifluorophenyl)-9H-carbazole | 60 | 12 | 85 |
Applications in Drug Discovery
The introduction of a 2,3,6-trifluorophenyl moiety into a molecule can significantly impact its physicochemical and biological properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The Chan-Lam coupling provides a direct and efficient method to incorporate this valuable structural motif into drug candidates. The mild reaction conditions are particularly advantageous for late-stage functionalization of complex molecules.
Logical Relationship in Drug Discovery Application:
Caption: Role of Chan-Lam Coupling in Lead Optimization.
Conclusion
This compound is a highly effective reagent in Chan-Lam coupling reactions for the formation of C-N and C-O bonds. The protocols described herein offer a reliable and versatile approach for the synthesis of a wide range of trifluorophenyl-containing compounds. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for applications in medicinal chemistry and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application of 2,3,6-Trifluorophenylboronic Acid in the Synthesis of Fluorinated Biphenyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The synthesis of fluorinated biphenyls, a key structural motif in many pharmaceuticals, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of fluorinated arylboronic acids is a primary strategy for introducing fluorinated aromatic moieties.[2][3]
This document provides detailed application notes and protocols for the use of 2,3,6-trifluorophenylboronic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a variety of fluorinated biphenyls. The presence of three fluorine atoms on the phenyl ring of this boronic acid imparts unique electronic properties that can influence its reactivity and the characteristics of the resulting biphenyl products.[4]
Application Notes
The 2,3,6-trifluorophenyl moiety can be a valuable component in drug discovery and development. The electron-withdrawing nature of the three fluorine atoms can significantly impact the physicochemical properties of the resulting biphenyl compounds, potentially leading to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.
-
Modulated Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Altered Acidity/Basicity: The inductive effect of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.
While highly effective, the Suzuki-Miyaura coupling of polyfluorinated boronic acids can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[5] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields of the desired fluorinated biphenyl.[5] The use of highly active palladium precatalysts and milder bases can often mitigate this issue.[5]
Experimental Protocols
The following protocols are generalized methods for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The specific conditions and yields for a range of substrates are provided in the data tables below.
General Protocol for Suzuki-Miyaura Coupling
A flask is charged with the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DME) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand). The reaction mixture is then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 92 |
| 4 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
| 3 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 91 |
| 4 | 5-Bromo-2-methoxypyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 87 |
| 5 | 2-Bromoquinoline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Fluorinated Biphenyl Synthesis
Caption: A typical experimental workflow for the synthesis of fluorinated biphenyls.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2,3,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,6-Trifluorophenylboronic acid in metal-catalyzed cross-coupling reactions. The incorporation of the 2,3,6-trifluorophenyl moiety into organic molecules is of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered lipophilicity. However, the reactivity of this compound in common cross-coupling reactions presents notable challenges, primarily due to its high susceptibility to protodeboronation under basic conditions.
Challenges in Cross-Coupling Reactions with this compound
This compound is known to be an unstable coupling partner in traditional Suzuki-Miyaura reactions, which are typically performed under basic conditions at elevated temperatures. The primary competing side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of 1,2,4-trifluorobenzene and significantly reducing the yield of the desired cross-coupled product.
Research has shown that even with advanced catalytic systems designed for unstable boronic acids, the coupling of this compound can result in very low conversion. This is attributed to a dramatically increased rate of deboronation for this specific isomer compared to other polyfluorophenylboronic acids.[1]
Logical Relationship: Competing Reaction Pathways
References
Protecting Group Strategies for Reactions with 2,3,6-Trifluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. The introduction of the trifluorophenyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a desirable building block in drug discovery and materials science. However, the presence of reactive functional groups, such as phenols, anilines, and carboxylic acids, on the coupling partner can interfere with the reaction, leading to side products and reduced yields. This necessitates the use of protecting groups to temporarily mask these functionalities.
This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound. It outlines common protecting groups for phenols, anilines, and carboxylic acids, along with experimental procedures for their installation, the subsequent Suzuki-Miyaura coupling, and their eventual removal.
General Considerations for Protecting Group Selection
The choice of an appropriate protecting group is crucial for the success of a multi-step synthesis. An ideal protecting group should be:
-
Easy and inexpensive to install in high yield.
-
Stable to the conditions of the subsequent reaction (e.g., Suzuki-Miyaura coupling).
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
The following sections detail protecting group strategies for specific functional groups in the context of Suzuki-Miyaura coupling with this compound.
Protecting Phenols
The acidic proton of a phenolic hydroxyl group can interfere with the basic conditions typically employed in Suzuki-Miyaura coupling. Therefore, protection of the phenol is often necessary. Common protecting groups for phenols include silyl ethers and methyl ethers.
Silyl Ethers (e.g., TBDMS)
tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation, stability to a range of reaction conditions, and facile cleavage with fluoride reagents.
Table 1: Quantitative Data for Suzuki Coupling with TBDMS-Protected Bromophenol
| Step | Reactants | Product | Reagents & Conditions | Yield (%) |
| Protection | 4-Bromophenol | 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene | TBDMSCl, Imidazole, DMF, rt, 2 h | >95 |
| Suzuki Coupling | 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene, this compound | 4'-(tert-Butyldimethylsilyloxy)-2,3,6-trifluorobiphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12 h | 85-95 |
| Deprotection | 4'-(tert-Butyldimethylsilyloxy)-2,3,6-trifluorobiphenyl | 2',3',6'-Trifluorobiphenyl-4-ol | TBAF, THF, rt, 1 h | >95 |
Experimental Protocols
Protocol 1: TBDMS Protection of 4-Bromophenol
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected phenol.
Protocol 2: Suzuki-Miyaura Coupling with 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene
-
In a flask, combine 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: Deprotection of 4'-(tert-Butyldimethylsilyloxy)-2,3,6-trifluorobiphenyl
-
Dissolve the silyl-protected biphenyl (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.
-
Stir the reaction for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
Caption: Workflow for the synthesis of a trifluorobiphenyl phenol.
Protecting Anilines
The nucleophilic nature of the amino group in anilines can lead to side reactions. Protection as a carbamate, such as a tert-butoxycarbonyl (Boc) group, is a common and effective strategy.
tert-Butoxycarbonyl (Boc) Group
The Boc group is stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions.
Table 2: Quantitative Data for Suzuki Coupling with Boc-Protected Bromoaniline
| Step | Reactants | Product | Reagents & Conditions | Yield (%) |
| Protection | 4-Bromoaniline | tert-Butyl (4-bromophenyl)carbamate | (Boc)₂O, Et₃N, THF, rt, 12 h | >95 |
| Suzuki Coupling | tert-Butyl (4-bromophenyl)carbamate, this compound | tert-Butyl (2',3',6'-trifluorobiphenyl-4-yl)carbamate | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 16 h | 80-90 |
| Deprotection | tert-Butyl (2',3',6'-trifluorobiphenyl-4-yl)carbamate | 2',3',6'-Trifluorobiphenyl-4-amine | TFA, CH₂Cl₂, rt, 2 h | >95 |
Experimental Protocols
Protocol 4: Boc Protection of 4-Bromoaniline
-
To a solution of 4-bromoaniline (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected aniline.
Protocol 5: Suzuki-Miyaura Coupling with tert-Butyl (4-bromophenyl)carbamate
-
In a flask, combine tert-butyl (4-bromophenyl)carbamate (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Purge the flask with an inert gas.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Protocol 6: Deprotection of tert-Butyl (2',3',6'-trifluorobiphenyl-4-yl)carbamate
-
Dissolve the Boc-protected biphenyl (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 10 eq) at room temperature.
-
Stir the reaction for 2 hours.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify if necessary.
Caption: Workflow for the synthesis of a trifluorobiphenyl amine.
Protecting Carboxylic Acids
Carboxylic acids can interfere with the basic conditions of the Suzuki coupling and may coordinate with the palladium catalyst. Protection as an ester, such as a methyl or ethyl ester, is a common strategy.
Methyl Esters
Methyl esters are stable to the Suzuki coupling conditions and can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
Table 3: Quantitative Data for Suzuki Coupling with Methyl 4-Bromobenzoate
| Step | Reactants | Product | Reagents & Conditions | Yield (%) |
| Esterification | 4-Bromobenzoic acid | Methyl 4-bromobenzoate | SOCl₂, MeOH, reflux, 4 h | >95 |
| Suzuki Coupling | Methyl 4-bromobenzoate, this compound | Methyl 2',3',6'-trifluorobiphenyl-4-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C, 12 h | 85-95 |
| Hydrolysis | Methyl 2',3',6'-trifluorobiphenyl-4-carboxylate | 2',3',6'-Trifluorobiphenyl-4-carboxylic acid | LiOH, THF/H₂O, rt, 4 h | >90 |
Experimental Protocols
Protocol 7: Esterification of 4-Bromobenzoic Acid
-
Suspend 4-bromobenzoic acid (1.0 eq) in methanol (MeOH).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the methyl ester.
Protocol 8: Suzuki-Miyaura Coupling with Methyl 4-Bromobenzoate
-
In a flask, combine methyl 4-bromobenzoate (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Purge the flask with an inert gas.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Protocol 9: Hydrolysis of Methyl 2',3',6'-trifluorobiphenyl-4-carboxylate
-
Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Caption: Workflow for the synthesis of a trifluorobiphenyl carboxylic acid.
Conclusion
The successful incorporation of the 2,3,6-trifluorophenyl moiety into complex molecules often requires a thoughtful protecting group strategy. The protocols and data presented here provide a practical guide for the protection of common functional groups – phenols, anilines, and carboxylic acids – enabling their successful participation in Suzuki-Miyaura coupling reactions with this compound. Careful selection of protecting groups and optimization of reaction conditions will be key to achieving high yields and purity in the synthesis of these valuable fluorinated compounds.
Application Notes and Protocols for Scale-Up of Suzuki Reactions Using 2,3,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a key strategy for modulating their physicochemical and biological properties. 2,3,6-Trifluorophenylboronic acid is a valuable building block for introducing a trifluorophenyl moiety, which can enhance metabolic stability, lipophilicity, and binding affinity of target compounds.
However, the scale-up of Suzuki reactions involving this compound presents significant challenges. This electron-deficient boronic acid is highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to reduced yields and the formation of undesired byproducts. This application note provides a comprehensive guide to understanding and overcoming these challenges, offering insights into reaction optimization, detailed experimental protocols, and safety considerations for the successful scale-up of Suzuki reactions with this compound.
Key Challenges: The Protodeboronation Problem
The primary obstacle in utilizing this compound is its rapid rate of protodeboronation under typical Suzuki coupling conditions. Studies have shown that for polyfluorophenylboronic acids, the rate of deboronation increases dramatically with the number of fluorine substituents, while the rate of the desired transmetalation step does not increase proportionally.[1] This competition between protodeboronation and transmetalation is the central challenge to achieving high yields. In some cases, attempted couplings, even under microwave irradiation, have resulted exclusively in the deboronated product, 1,2,4-trifluorobenzene.[1]
Factors Influencing Protodeboronation:
-
Base: Strong bases and high pH can accelerate protodeboronation.
-
Temperature: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.
-
Solvent: Protic solvents can serve as a proton source for protodeboronation.
-
Catalyst Activity: A slow catalytic cycle allows more time for the boronic acid to decompose.
Strategies for Successful Scale-Up
To achieve a successful and scalable Suzuki coupling with this compound, the reaction conditions must be carefully optimized to favor the transmetalation step over protodeboronation.
1. Catalyst and Ligand Selection: The use of highly active palladium catalysts and electron-rich, bulky phosphine ligands is crucial. These catalyst systems promote a fast catalytic cycle, minimizing the lifetime of the vulnerable boronic acid in the reaction mixture. Buchwald-type ligands, such as XPhos, have shown promise in promoting the coupling of unstable boronic acids.[1] The development of advanced palladium precatalysts that generate the active Pd(0) species rapidly at low temperatures is a key strategy.[1]
2. Base Selection: Milder bases are generally preferred to minimize protodeboronation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often better choices than hydroxides. The base should be strong enough to facilitate transmetalation but not so strong as to excessively promote protodeboronation.
3. Solvent System: Aprotic solvents are generally favored to reduce the availability of protons. Common solvent systems include toluene, dioxane, or THF, often with a minimal amount of water to aid in the dissolution of the base. Anhydrous conditions should be maintained as much as possible.
4. Temperature Control: Lower reaction temperatures are desirable to suppress protodeboronation. The use of highly active catalysts can enable the reaction to proceed at or near room temperature.[1]
5. Reaction Setup and Execution: Maintaining an inert atmosphere is critical to prevent catalyst deactivation. Degassing solvents and using Schlenk techniques are essential, especially during scale-up.
Experimental Protocols
While a universally high-yielding protocol for this compound remains challenging, the following protocols provide a starting point for optimization, focusing on mild conditions and highly active catalysts.
Protocol 1: Mild Temperature Coupling with a Precatalyst
This protocol is based on the principle of using a highly active precatalyst to achieve coupling at a low temperature, thereby minimizing protodeboronation.[1]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.2 M.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki Coupling of Fluorinated Phenylboronic Acids
| Parameter | This compound | Other Polyfluorophenylboronic Acids (e.g., 2,6-difluoro) |
| Protodeboronation Rate | Dramatically increased[1] | High, but generally lower than 2,3,6-trifluoro isomer[1] |
| Transmetalation Rate | No significant increase compared to less fluorinated analogs[1] | Generally increases with fluorine substitution[1] |
| Optimal Temperature | Room temperature to 40°C with highly active catalysts[1] | Can often tolerate higher temperatures (e.g., 80-100°C) |
| Recommended Base | Mild bases (e.g., K₃PO₄, K₂CO₃) | Mild to moderately strong bases |
| Catalyst System | Highly active precatalysts (e.g., XPhos Pd G3)[1] | Buchwald-type ligands and standard Pd sources |
Scale-Up Considerations
Scaling up the Suzuki reaction with this compound requires careful attention to the following factors:
-
Heat Transfer: Exothermic events during the reaction need to be managed effectively in larger reactors. Ensure adequate cooling capacity.
-
Mass Transfer: Efficient stirring is crucial to maintain a homogeneous mixture, especially with solid bases.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging on a larger scale. Ensure proper purging of the reactor and use of a positive pressure of inert gas.
-
Reagent Addition: Controlled addition of reagents may be necessary to manage exotherms.
-
Work-up and Product Isolation: The work-up procedure may need to be adapted for larger volumes. Consider the use of continuous extraction or other large-scale techniques.
-
Safety: A thorough safety assessment is required before any scale-up.
Safety and Handling
This compound (CAS No. 247564-71-2)
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application of 2,3,6-Trifluorophenylboronic Acid in the Synthesis of Advanced OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and design flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 2,3,6-Trifluorophenylboronic acid is a key building block in the synthesis of advanced OLED materials, particularly for creating high-efficiency blue emitters and stable electron-transport materials. The strategic incorporation of the 2,3,6-trifluorophenyl moiety can significantly enhance device performance by fine-tuning the electronic properties and improving the material's stability.
The fluorine atoms on the phenyl ring provide several advantages. Their strong electron-withdrawing nature can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This facilitates electron injection and enhances the material's resistance to oxidative degradation. This precise control over electronic properties is crucial for achieving optimal charge balance within the OLED, leading to higher quantum efficiencies. Furthermore, the high bond energy of the carbon-fluorine bond contributes to the thermal and morphological stability of the material, which in turn leads to longer device lifetimes.
The primary synthetic route for incorporating the 2,3,6-trifluorophenyl group is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient and precise formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules with tailored photophysical properties. These molecules are often designed with a donor-acceptor architecture, where the trifluorophenyl group acts as a potent electron-accepting moiety.
Application Notes
Synthesis of Blue Thermally Activated Delayed Fluorescence (TADF) Emitters:
This compound is a valuable reagent in the synthesis of blue TADF emitters. In a typical donor-acceptor (D-A) type TADF molecule, the 2,3,6-trifluorophenyl group can be introduced as part of the acceptor unit. The strong electron-withdrawing character of this group helps to create a significant charge transfer character in the excited state, which is essential for a small singlet-triplet energy splitting (ΔEST). A small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby enhancing the delayed fluorescence and leading to high internal quantum efficiencies.
Development of Electron-Transport and Host Materials:
The introduction of the 2,3,6-trifluorophenyl moiety can also be advantageous in the design of electron-transport materials (ETMs) and host materials for phosphorescent and TADF OLEDs. The electron-deficient nature of this group enhances the electron affinity of the resulting molecule, facilitating efficient electron transport. In host materials, the trifluorophenyl group can help to raise the triplet energy level, which is crucial for confining the triplet excitons of the dopant emitter and preventing efficiency losses.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (e.g., a brominated donor molecule) and this compound to synthesize a donor-acceptor type OLED material.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Tricyclohexylphosphine (PCy3) (0.04 mmol) or other suitable phosphine ligand
-
Potassium phosphate tribasic (K3PO4) (3.0 mmol)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The performance of OLEDs incorporating materials derived from fluorinated phenylboronic acids is typically evaluated based on several key metrics. The following table summarizes representative performance data for high-efficiency blue TADF OLEDs, illustrating the potential performance achievable with materials synthesized using precursors like this compound.
| Emitter | Host | EQEmax (%) | C.I.E. (x, y) | Emission Peak (nm) |
| Blue TADF Emitter 1 | DPEPO | 24.4 | (0.14, 0.16) | 472 |
| Blue TADF Emitter 2 | mCP | 16.0 | (0.14, 0.24) | 470 |
| Blue TADF Emitter 3 | PPF | 18.2 | (0.15, 0.23) | 467 |
Note: This data is representative of devices using related fluorinated phenyl-containing materials and serves as an illustrative example of potential performance.
Visualizations
Caption: Workflow for OLED Material Synthesis and Device Characterization.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2,3,6-Trifluorophenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2,3,6-Trifluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving the electron-deficient and sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield or no product in my Suzuki coupling reaction with this compound?
A1: Low yields with this compound are often attributed to a combination of its electronic properties and steric hindrance. The three fluorine atoms make the boronic acid highly electron-deficient, which can lead to several complications. Additionally, the presence of two ortho-substituents creates significant steric hindrance around the reaction site.[1][2][3][4] Key contributing factors include:
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Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly common with electron-deficient boronic acids.[5][6] In some cases, the coupling of this compound has been observed to lead exclusively to the deboronated trifluorobenzene byproduct.[7]
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Slow Transmetalation: The electron-withdrawing nature of the fluorine atoms can slow down the crucial transmetalation step in the catalytic cycle.[8]
-
Catalyst Inhibition or Decomposition: The reaction conditions may not be optimal for the chosen catalyst system, leading to catalyst deactivation. The presence of oxygen can also lead to catalyst decomposition.[8]
-
Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the unwanted homocoupling of the boronic acid.[9]
Q2: What are the first things I should check if my reaction is failing?
A2: When troubleshooting a low-yielding Suzuki coupling, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup:
-
Reagent Quality: Ensure that the this compound is pure and has not degraded. Consider using a freshly opened bottle or purifying the existing stock. The stability of boronic acids can be a concern.[6] The quality of your aryl halide, palladium catalyst, ligand, base, and solvents is also critical.[5]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[8][10] Confirm that your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[4]
-
Anhydrous Conditions: Unless your protocol specifically calls for aqueous conditions, ensure that your solvents and reagents are anhydrous. Water can contribute to protodeboronation.[5]
Q3: Can I use a different boron reagent to improve the outcome?
A3: Yes, converting the boronic acid to a more stable derivative can be an effective strategy to mitigate protodeboronation.[5][11] Consider preparing one of the following:
-
Pinacol Ester: These are generally more stable than the corresponding boronic acids.[5]
-
Aryltrifluoroborate Salt (K[ArBF3]): These salts are known for their high stability and can be used in the coupling reaction, often releasing the boronic acid slowly in situ.[11]
Troubleshooting Guide
If you are experiencing low yields with this compound, consider the following troubleshooting strategies, systematically adjusting one parameter at a time.
Issue 1: Low or No Product Formation
Possible Cause: Suboptimal reaction conditions (catalyst, ligand, base, solvent).
Solutions:
-
Catalyst and Ligand Selection: For challenging substrates like this compound, the choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands are often required.[4][12]
-
Base Selection: The base plays a crucial role in the transmetalation step. Stronger, non-nucleophilic bases are often more effective for electron-deficient boronic acids.
-
Solvent System: The choice of solvent can significantly impact the reaction outcome.
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for difficult couplings.[8] However, be aware that higher temperatures can also accelerate decomposition pathways. Monitor the reaction progress closely.
Issue 2: Predominant Protodeboronation Byproduct
Possible Cause: Instability of the boronic acid under the reaction conditions.
Solutions:
-
Use a Milder Base: While strong bases can be beneficial for transmetalation, they can also promote protodeboronation. A careful screening of bases might be necessary. Consider milder bases like potassium fluoride (KF).[5]
-
Anhydrous Conditions: If using an aqueous base, consider switching to a completely anhydrous system to minimize the presence of a proton source.[5]
-
Use a More Stable Boron Reagent: As mentioned in the FAQs, converting the boronic acid to a pinacol ester or an aryltrifluoroborate salt can significantly reduce protodeboronation.[5][11]
-
Gradual Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize decomposition.[13]
Issue 3: Formation of Homocoupled Byproducts
Possible Cause: Presence of oxygen in the reaction mixture.
Solutions:
-
Thorough Degassing: Ensure all solvents are rigorously degassed prior to use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[4][10]
-
Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction and maintain a positive pressure of inert gas throughout the experiment.[10]
-
Use a Pd(0) Source: Using a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ might help to reduce homocoupling.[4][9]
Data Summary
The following table summarizes recommended starting conditions for troubleshooting Suzuki coupling with this compound based on literature for similar challenging substrates.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts can offer better reproducibility. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands facilitate oxidative addition and are effective for sterically hindered substrates.[8][13] |
| Base | K₃PO₄, Cs₂CO₃, CsF | Stronger, non-nucleophilic bases are often required for electron-deficient boronic acids.[5][8] |
| Solvent | 1,4-Dioxane, Toluene, THF (anhydrous and degassed) | Common solvents for Suzuki couplings.[10][13] |
| Temperature | 80-110 °C | Higher temperatures may be necessary, but should be optimized.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and side reactions.[8][10] |
Experimental Protocols
General Protocol for Troubleshooting Suzuki Coupling with this compound:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium precursor (1-5 mol%) and the ligand (2-10 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Suzuki cycle with competing protodeboronation side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of electron-deficient boronic acids, a common side reaction in cross-coupling chemistries.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with electron-deficient boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, which in turn reduces the yield of the desired cross-coupled product and complicates the purification process.[3] Electron-deficient boronic acids, such as certain heteroaromatic and polyfluorinated arylboronic acids, are particularly susceptible to this decomposition pathway, especially under the basic and often heated conditions typical of Suzuki-Miyaura coupling reactions.[2][4][5]
Q2: What are the primary factors that promote the protodeboronation of electron-deficient boronic acids?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH of the Reaction Medium: The pH is a critical factor. For some heteroaromatic boronic acids, such as 2-pyridyl boronic acid, rapid protodeboronation can occur under neutral pH conditions due to the formation of a reactive zwitterionic species.[3][6] Both acidic and basic conditions can sometimes slow this specific decomposition pathway.[3] For many electron-deficient arylboronic acids, the reaction is accelerated under basic conditions which generate the more reactive boronate anion.[4]
-
Reaction Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2][7]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, strong bases can significantly promote protodeboronation.[2][7]
-
Catalyst System: An inefficient palladium catalyst and ligand system that results in a slow cross-coupling reaction will allow more time for the boronic acid to decompose via protodeboronation.[3][7] Conversely, a highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3]
-
Presence of Water: Water can act as a proton source for protodeboronation. While a small amount of water can be beneficial in some Suzuki couplings, excessive amounts promote this side reaction.[2][7]
-
Structure of the Boronic Acid: The electronic properties and substitution pattern of the organic substituent on the boronic acid play a major role. Electron-withdrawing groups can increase the susceptibility to protodeboronation under certain conditions.[1]
Q3: How can I minimize protodeboronation when using an electron-deficient boronic acid?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Optimize Reaction Conditions:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover.[2][7]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[2][7]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help, though complete exclusion of water may slow the desired reaction. Careful optimization of water content is key.[2][7]
-
-
Modify the Boron Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are common choices that offer increased stability.[1][2][8] MIDA boronates are particularly known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[2]
-
-
Advanced Catalytic Systems:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of protodeboronated byproduct. | High reaction temperature accelerating protodeboronation. | Lower the reaction temperature. A starting point could be 60-80 °C.[7] |
| Use of a strong base (e.g., NaOH, KOH). | Switch to a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] | |
| Presence of excess water acting as a proton source. | Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves.[7] | |
| Inefficient catalytic system leading to a slow desired reaction. | Increase the catalyst loading or use more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[7] | |
| Inherent instability of the electron-deficient boronic acid. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[1][2] | |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents and solvents. | Standardize the use of anhydrous solvents and reagents.[7] |
| Degradation of the boronic acid upon storage. | Use fresh boronic acid or a more stable derivative like a MIDA boronate.[9] | |
| Reaction fails to go to completion. | Catalyst deactivation. | Ensure a properly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands.[3] |
| Insufficiently active catalyst system for the specific substrates. | Screen different palladium precatalysts and ligands.[3] |
Quantitative Data on Protodeboronation Rates
The rate of protodeboronation is highly dependent on the substrate and the reaction conditions, particularly pH. Below is a summary of relative stabilities for different classes of boronic acids.
| Boronic Acid Type | Relative Stability (Half-life, t₀.₅) at 70°C in 50% aq. dioxane | Key Factors |
| Simple Aromatic and Alkyl Boronic Acids | Generally very stable at neutral pH. | Susceptible to acid- and base-catalyzed protodeboronation.[1] |
| Aromatic Boronic Acids with Electron-Withdrawing Groups | Stabilized by acidic conditions; can be highly unstable under basic conditions.[1][4] | A competing dissociative mechanism involving a transient aryl anion can occur.[1] |
| 2-Pyridyl Boronic Acid | Highly unstable at neutral pH (t₀.₅ ≈ 25-50 s at pH 7).[10] | Rapid fragmentation of a zwitterionic intermediate.[6][10] |
| 3- and 4-Pyridyl Boronic Acids | Very slow protodeboronation (t₀.₅ > 1 week at pH 12).[10] | The zwitterionic intermediate leading to rapid decomposition is not formed.[6] |
| 5-Thiazolyl Boronic Acid | Rapid protodeboronation (t₀.₅ ≈ 25-50 s at pH 7).[10] | Fragmentation of a zwitterionic intermediate, which can be accelerated by Lewis acids like ZnCl₂.[6][10] |
| Cyclopropyl and Vinyl Boronic Acids | Very slow protodeboronation.[10] | |
| Polyfluorophenylboronic Acids | Can be highly reactive and require specialized catalysts for efficient cross-coupling.[4] | The high degree of fluorination makes them very electron-deficient. |
Note: The provided half-life values are approximate and intended for comparative purposes. Actual rates will vary with specific substrates and precise reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction Aimed at Minimizing Protodeboronation
This protocol is a general guideline and should be optimized for specific substrates.
1. Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).[11]
-
Use anhydrous solvents and reagents. Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.[3]
2. Reaction Setup:
-
To a dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst (e.g., a Pd(0) precatalyst, 2 mol%).[7]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[11]
3. Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[2]
-
Add the boronic acid derivative (e.g., pinacol ester or MIDA boronate, 1.3 eq.) to the reaction mixture.[7]
4. Reaction Execution:
-
Heat the mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.[2][7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
5. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.[3]
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2,3,6-Trifluorophenylboronic acid
Welcome to the Technical Support Center for 2,3,6-Trifluorophenylboronic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage recommendations for this compound?
This compound (CAS No. 247564-71-2) is an off-white solid with a molecular weight of 175.90 g/mol .[1][2] Due to the potential for degradation, it should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1][3]
Q2: How do the fluorine substituents affect the reactivity of this boronic acid?
The three electron-withdrawing fluorine atoms significantly influence the molecule's properties:
-
Increased Acidity: The inductive effect of fluorine atoms increases the Lewis acidity of the boron center, which can be beneficial for certain applications.[4]
-
Altered Reactivity in Coupling: In Suzuki-Miyaura reactions, the electron-deficient nature of the aromatic ring can make transmetalation the rate-limiting step.[5] While this can sometimes lead to slower reactions compared to electron-rich boronic acids, it also makes the reagent a valuable building block for introducing trifluorophenyl moieties.[5][6]
-
Susceptibility to Side Reactions: Fluorinated arylboronic acids are known to be more prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[4][7]
Q3: What are the primary applications of this compound?
This reagent is primarily used as a building block in organic synthesis. Its most common application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8] It is also used in other reactions like Chan-Lam coupling for C-N or C-O bond formation and as a reactant for synthesizing complex fluorinated molecules for pharmaceuticals and materials science.[6][9][10]
Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q4: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
Low yield is a common issue that can stem from several factors related to the electron-deficient nature of this substrate.
-
Cause 1: Suboptimal Catalyst or Ligand.
-
Problem: The oxidative addition of the aryl halide to the Pd(0) center may be slow, or the catalyst may be otherwise inefficient.
-
Solution: Use a catalyst system known to be effective for challenging couplings. Palladium complexes with electron-rich, bulky phosphine ligands (e.g., Buchwald or Molander-type ligands) can accelerate the oxidative addition and subsequent steps.[11]
-
-
Cause 2: Inappropriate Base.
-
Problem: The base is crucial for activating the boronic acid for transmetalation. An incorrect choice can lead to poor reactivity or decomposition.
-
Solution: A screen of bases is often necessary. While strong bases can favor the coupling, they may also promote side reactions.[12] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices.[13][14] Ensure the base is finely ground and anhydrous if using non-aqueous conditions.[11]
-
-
Cause 3: Inefficient Transmetalation.
-
Problem: The electron-withdrawing fluorine groups slow down the transfer of the aryl group from boron to palladium. This is often the rate-determining step for electron-deficient boronic acids.[5]
-
Solution: The addition of activating reagents like silver(I) oxide (Ag₂O) or copper(I) salts can accelerate transmetalation.[12]
-
-
Cause 4: Poor Solvent Choice.
-
Problem: The solvent system must solubilize all components and facilitate the catalytic cycle.
-
Solution: Common solvents include 1,4-dioxane, toluene, or DME. For many Suzuki couplings, a small amount of water is required to facilitate the action of inorganic bases like K₃PO₄.[11][14] A screen of different solvent systems (including aqueous mixtures) is recommended.
-
Q5: I am observing a significant amount of a side product corresponding to the protonated starting material (1,2,4-trifluorobenzene). What is happening and how can I prevent it?
This is a classic case of protodeboronation , an undesired reaction where the boronic acid group is replaced by a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃). Fluorinated arylboronic acids are particularly susceptible to this process.[4][15]
-
Causes: Protodeboronation can be promoted by high temperatures, strong bases, acidic conditions, or the presence of water.[7][15][16]
-
Solutions to Minimize Protodeboronation:
-
Use Milder Conditions: Lower the reaction temperature if possible.
-
Optimize Base: Use the mildest base that still promotes the desired coupling (e.g., K₂CO₃ instead of stronger bases).
-
Strictly Anhydrous Conditions: If the chosen base allows, use rigorously dried solvents and reagents to minimize the proton source.
-
Order of Addition: In some systems, adding the palladium catalyst last, after pre-mixing the other reagents, can reduce side reactions by minimizing the time the boronic acid is exposed to potentially degrading conditions in the presence of a catalyst.[17]
-
Q6: My product mixture contains impurities that are not starting materials or the protodeboronation product. What could they be?
Other common side products include homocoupling of the boronic acid (to form 2,2',3,3',6,6'-hexafluorobiphenyl) or ipso-substitution of a fluorine atom.
-
Problem: The highly fluorinated aromatic ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), where a nucleophile (like a strong base or other species in the reaction) displaces a fluorine atom.[12]
-
Solution: This is more likely under harsh conditions (high temperature, very strong base). Using milder conditions can often suppress this pathway. The use of additives like Ag₂O can be beneficial as it accelerates the desired Suzuki coupling, allowing it to outcompete the slower SNAr side reaction.[12]
Data Presentation: Optimizing Suzuki-Miyaura Conditions
The following table summarizes general trends and starting points for optimizing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
| Parameter | Condition 1 | Condition 2 | Condition 3 | Remarks |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ / SPhos (1-2 mol%) | Pd₂(dba)₃ / XPhos (1-2 mol%) | For electron-deficient substrates, catalysts with bulky, electron-rich ligands (SPhos, XPhos) are often superior.[11] |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ is often effective but may require some water.[11][14] Cs₂CO₃ is a strong base suitable for difficult couplings. |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane / H₂O (10:1) | DME (anhydrous) | The choice is highly dependent on the base and substrates. Anhydrous conditions can reduce protodeboronation.[14] |
| Temperature | 80-90 °C | 100-110 °C | 80 °C | Start with milder temperatures to minimize side reactions like protodeboronation. |
| Additive | None | Ag₂O (1.5 equiv) | CuI (10 mol%) | Additives can accelerate transmetalation, which is often the slow step for this substrate.[12] |
Experimental Protocols & Visualizations
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv).[18]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[18]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[18]
Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[19]
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: Competing reaction pathways for arylboronic acids under coupling conditions.
References
- 1. 247564-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 247564-71-2 [m.chemicalbook.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. cas 247564-71-2|| where to buy this compound [chemenu.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 17. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 2,3,6-Trifluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 2,3,6-trifluorophenylboronic acid. The information is tailored to address common challenges encountered during the purification of fluorinated biaryl compounds and other derivatives synthesized via methods such as the Suzuki-Miyaura coupling reaction.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the purification of products from reactions involving this compound.
Question: My Suzuki-Miyaura reaction using this compound resulted in a complex mixture of products that is difficult to separate by column chromatography. What are the likely side products and how can I remove them?
Answer:
Complex mixtures in these reactions often contain the desired biaryl product along with several common impurities. The primary culprits are typically:
-
Homocoupling Product: The self-coupling of this compound to form 2,2',3,3',6,6'-hexafluorobiphenyl. This is a persistent impurity that can be difficult to remove.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, leading to 1,2,4-trifluorobenzene.
-
Residual Starting Materials: Unreacted this compound or the coupling partner (e.g., aryl halide).
-
Palladium Catalyst Residues: These can often be removed by filtration through a plug of celite or silica gel.
Troubleshooting Steps:
-
Optimize Reaction Conditions: To minimize the formation of the homocoupling byproduct, ensure a thoroughly degassed reaction mixture and consider the use of a mild reducing agent like potassium formate.[1] A nitrogen subsurface sparge before adding the catalyst can also significantly reduce homocoupling.[1]
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 98:2) and gradually increase the polarity. The highly fluorinated homocoupling product is typically less polar than the desired biaryl product.
-
Stationary Phase: Standard silica gel is usually effective. For particularly difficult separations, consider using a biphenyl stationary phase in HPLC, which can offer alternative selectivity for aromatic compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. A two-solvent system is often effective. Good solvent pairs to try for fluorinated biaryls include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Question: I am observing significant "oiling out" of my product during recrystallization. How can I promote the formation of crystals?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue with highly fluorinated compounds.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the hot solution to ensure the compound stays dissolved longer as it cools.
-
Change Solvent System: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.
-
Seeding: Introduce a small, pure crystal of the desired compound to the cooled, saturated solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic scratches that can act as nucleation sites.
Question: My purified product is still showing a yellow tint, even after column chromatography and recrystallization. What could be the cause and how can I remove the color?
Answer:
A persistent yellow color can be due to trace impurities that co-elute or co-crystallize with your product.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent and add a small amount of activated charcoal (1-2% by weight). Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal, which can adsorb colored impurities. Be aware that this may also reduce your yield slightly.
-
Check for Metal Contamination: Residual palladium from the coupling reaction can sometimes cause discoloration. A filtration through celite or a short plug of silica can help remove finely dispersed metal particles.
-
Oxidation: Some organic compounds are sensitive to air and can oxidize over time, leading to colored impurities. Store your compound under an inert atmosphere (nitrogen or argon) if you suspect this is the case.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common and effective purification techniques are:
-
Flash Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. Silica gel is the most common stationary phase.
-
Recrystallization: This is an excellent technique for purifying solid products. It is particularly effective at removing small amounts of impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC can be used.
Q2: How do I choose the best purification strategy for my product?
A2: The choice of purification strategy depends on several factors, including the physical state of your product (solid or oil), the scale of your reaction, and the nature of the impurities. The following diagram illustrates a general decision-making workflow:
References
Technical Support Center: Catalyst Poisoning in Reactions with Trifluorophenylboronic Acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving trifluorophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with trifluorophenylboronic acid is sluggish or has stalled. What are the likely causes related to the boronic acid?
A1: Several factors related to the use of trifluorophenylboronic acids can lead to poor reaction performance:
-
Catalyst Poisoning by Fluoride Ions: Trifluorophenylboronic acids can be a source of fluoride ions, which can have a dual role in the reaction. While fluoride can promote the transmetalation step, excess fluoride ions can react with the palladium catalyst to form inactive palladium-fluoride species, thereby inhibiting the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[1] Electron-withdrawing groups like fluorine on the phenyl ring make the boronic acid more susceptible to this decomposition pathway.[1][3]
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid.[1][3] This can slow down the transmetalation step, a critical part of the catalytic cycle, necessitating more active catalyst systems or optimized reaction conditions.[1]
Q2: How can I diagnose the cause of my failed reaction?
A2: A systematic approach to analyzing the reaction mixture can help pinpoint the issue:
-
Analyze the Reaction Mixture: Use techniques like LC-MS or GC-MS to identify the components in your crude reaction mixture.
-
Look for Key Side Products: The presence of significant amounts of the deborylated starting material (the trifluorophenyl group replaced by a hydrogen) is a strong indicator of protodeboronation.
-
Assess Starting Material Consumption: If both starting materials (the aryl halide and the trifluorophenylboronic acid) are largely unconsumed, this points towards catalyst inactivity, which could be due to poisoning.[4]
Q3: What are some general sources of catalyst poisoning I should be aware of?
A3: Beyond issues specific to trifluorophenylboronic acids, general catalyst poisons can severely impact your reaction. These are substances that bind strongly to the active sites of the catalyst, rendering it inactive.[5][6][7][8] Common poisons include:
-
Sulfur-containing compounds
Ensure high-purity reagents and solvents are used to minimize contamination.[4][5]
Troubleshooting Guides
Guide 1: Addressing Low or No Product Formation
If you observe poor yield in your cross-coupling reaction, follow these steps to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Step 1: Mitigate Catalyst Poisoning
If you suspect catalyst poisoning is the primary issue (i.e., minimal protodeboronation is observed), consider the following strategies:
-
Employ Robust Ligands: Standard phosphine ligands can be sensitive to reaction conditions. Switching to sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote faster catalytic turnover, potentially outcompeting the poisoning process.[4]
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to catalyst decomposition.[4][9] Impurities like sulfur or other halides can act as potent catalyst poisons.[1]
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent generation of the active Pd(0) species.[4][9]
Step 2: Address Protodeboronation
If your analysis reveals significant protodeboronation, focus on stabilizing the trifluorophenylboronic acid:
-
Use a Stable Boronic Acid Surrogate:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable crystalline solids that slowly release the boronic acid under the reaction conditions. This keeps the concentration of the free boronic acid low, minimizing decomposition.[4]
-
Alkyl Trifluoroborates: These are stable alternatives that slowly hydrolyze in situ to the corresponding boronic acid.[10]
-
-
Modify Reaction Conditions:
-
Choice of Base: Stronger bases can accelerate protodeboronation.[11] Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) and carefully titrating the amount.
-
Solvent System: Anhydrous conditions can sometimes be problematic. The addition of a small amount of water to the solvent system (e.g., dioxane/water) can be beneficial.[10]
-
Data Summary
Table 1: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Poisoning | Use robust ligands (e.g., Buchwald-type). Ensure high purity of all reagents and solvents. Use a palladium pre-catalyst. |
| Protodeboronation | Use a stable boronic acid surrogate (MIDA boronate or trifluoroborate). Optimize the base and solvent system. | |
| Low Catalyst Activity | Switch to a more active catalyst system. Ensure proper degassing to prevent catalyst oxidation. | |
| Formation of Homocoupling Product | Oxygen Contamination | Rigorously degas all solvents and maintain an inert atmosphere. |
Table 2: Effect of Additives and Ligands
| Component | Role/Effect | Example(s) |
| Robust Ligands | Promote faster catalytic turnover, stabilize the palladium center, and can outcompete poisoning processes.[1][4] | XPhos, SPhos, RuPhos |
| MIDA Boronates | Act as a stable surrogate, slowly releasing the boronic acid to minimize decomposition.[4] | N/A |
| Trifluoroborates | Serve as a stable alternative that hydrolyzes in situ to the boronic acid.[10] | Potassium trifluorophenylborate |
| Fluoride Source (e.g., CsF) | Can promote transmetalation but excess can lead to catalyst deactivation.[12][13] | CsF |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Trifluorophenylboronic Acid
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), trifluorophenylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and/or ligand.[1]
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene). The solvent must be rigorously degassed beforehand by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][9]
-
Reaction Execution: Seal the vessel and place the reaction mixture under a positive pressure of inert gas. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][9]
-
Purification: Purify the crude product by a suitable method, such as column chromatography.[4]
Protocol 2: Advanced Protocol for Challenging Couplings with Trifluorophenylboronic Acid
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagent Preparation: In an oven-dried reaction vessel, add the aryl halide (1.0 equiv.) and the base (e.g., K₃PO₄, 3.0 equiv.). In a separate vessel, dissolve the trifluorophenylboronic acid MIDA ester (1.2 equiv.).
-
Catalyst Premixing: In a glovebox or under a strict inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and a robust ligand (e.g., XPhos) in a small amount of the degassed reaction solvent.
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the boronic acid surrogate and the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., dioxane/water 10:1).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Catalytic Cycle and Poisoning Pathways
Caption: Suzuki-Miyaura cycle with potential catalyst poisoning pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of 2,3,6-Trifluorophenylboronic Acid
Welcome to the technical support center for managing the homocoupling of 2,3,6-Trifluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired symmetrical biaryl byproduct, 2,2',3,3',6,6'-hexafluorobiphenyl.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with the homocoupling of this compound.
Problem: Significant formation of homocoupled byproduct observed.
Initial Assessment:
-
Confirm the presence of the homocoupled product: Analyze the crude reaction mixture by LC-MS, GC-MS, or NMR to confirm the presence and quantify the extent of the 2,2',3,3',6,6'-hexafluorobiphenyl byproduct.
-
Review your experimental setup: Carefully examine your procedure for potential sources of oxygen contamination and ensure all reagents are of appropriate purity.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving homocoupling issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: The homocoupling of arylboronic acids, including this compound, is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.[1]
-
Use of Palladium(II) Precatalysts: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂, it can directly react with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[3][4] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[4]
Q2: Why might this compound be more susceptible to homocoupling?
A2: Electron-deficient arylboronic acids, such as this compound, can be more prone to homocoupling.[5][6] The fluorine atoms are highly electronegative and have an electron-withdrawing effect on the phenyl ring, which can influence the reactivity of the boronic acid in the catalytic cycle.[6]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction mixture is crucial.[4] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30 minutes) can displace dissolved oxygen.[4][7]
-
Freeze-Pump-Thaw: For more complete oxygen removal, performing three to five cycles of freezing the solvent, applying a vacuum, and then thawing under an inert atmosphere is highly effective.[4][8]
Q4: What is the influence of the palladium catalyst and ligands on homocoupling?
A4: The choice of palladium source and ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to avoid the initial homocoupling pathway associated with Pd(II) sources.[8] If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate can help to suppress homocoupling by minimizing the concentration of free Pd(II).[7]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos or other Buchwald ligands, can accelerate the desired cross-coupling reaction over the competing homocoupling pathway.[4][5]
Q5: How do other reaction parameters affect homocoupling?
A5: Several other experimental conditions can be optimized to disfavor homocoupling:
-
Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of the bimolecular homocoupling reaction.[2][3]
-
Excess of Aryl Halide: Using a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide.[2][3]
-
Choice of Base and Solvent: While a base is necessary for the Suzuki-Miyaura reaction, the choice and concentration can be optimized. Aprotic solvents like dioxane, THF, or toluene are commonly used.[3][8] The amount of water, often added to dissolve the base, should be carefully controlled as excessive water can sometimes promote homocoupling.[8]
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on minimizing homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Avoids the direct reaction of Pd(II) with the boronic acid that leads to homocoupling.[8] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos). | Accelerates the desired cross-coupling pathway relative to homocoupling.[4][5] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents oxygen-mediated oxidation of the Pd(0) catalyst.[1] |
| Degassing Method | Utilize freeze-pump-thaw cycles for solvents. | Provides the most effective removal of dissolved oxygen.[4][8] |
| Reagent Addition | Add the boronic acid solution slowly over time. | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[2][3] |
| Stoichiometry | Use a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents). | Promotes the oxidative addition of the aryl halide as the initial step in the catalytic cycle.[2][3] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Degassing: Further degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., a Pd(0) precatalyst, 1-2 mol%).
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Competing Pathways:
Caption: Suzuki-Miyaura cross-coupling versus the undesired homocoupling pathway.
References
Improving solubility of 2,3,6-Trifluorophenylboronic acid in reaction mixtures
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 2,3,6-Trifluorophenylboronic acid in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The limited solubility of this compound can be attributed to several factors. The highly fluorinated phenyl ring increases the molecule's rigidity and can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Additionally, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[1][2][3] The choice of solvent is also critical; this compound is expected to have better solubility in polar aprotic or protic solvents compared to nonpolar ones.[4]
Q2: What is a boroxine, and how does it affect solubility?
A2: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules.[3][5] This process is reversible.[6] Boroxines are generally less polar and more rigid than their boronic acid counterparts, which often leads to decreased solubility in many common organic solvents.[2] If you observe your solid material becoming clumpy or refusing to dissolve even with heating, boroxine formation may be a contributing factor.
Q3: Can the pH of the reaction mixture influence the solubility of this compound?
A3: Yes, pH plays a crucial role. Boronic acids are Lewis acids and will react with bases. Increasing the pH of the reaction medium by adding a base (e.g., K₂CO₃, NaOH) deprotonates the boronic acid to form a boronate salt (-B(OH)₃⁻).[7][8] This anionic species is significantly more polar and, therefore, more soluble in polar solvents, especially water.[8][9] The presence of fluorine atoms on the phenyl ring increases the acidity of the boronic acid, which can facilitate the formation of the boronate salt.[10][11]
Q4: Are there any specific additives that can enhance solubility?
A4: Yes, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be very effective, particularly in biphasic (organic/aqueous) reaction systems like those often used in Suzuki-Miyaura couplings.[12][13][14] The PTC pairs with the anionic boronate species, forming an ion pair that is more soluble in the organic phase, thereby facilitating its participation in the reaction.[15]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow these steps to diagnose and resolve the problem.
dot
Caption: Troubleshooting workflow for solubility issues.
Step 1: Evaluate the Solvent System
Your first step should be to assess the solvent. For many cross-coupling reactions like the Suzuki-Miyaura coupling, solvent mixtures are employed.[16]
-
Recommendation: Use polar aprotic solvents such as DMF, dioxane, or THF, often in combination with water.[4] A common ratio is 3:1 or 4:1 organic solvent to water. The water helps to dissolve the base and the resulting boronate salt.
Step 2: Adjust the pH by Adding a Base
The formation of the more soluble boronate salt is often essential for the reaction to proceed.
-
Recommendation: Ensure a suitable base is present in your reaction mixture. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH. Typically, 2 to 3 equivalents of the base relative to the limiting reagent are used.
Step 3: Utilize a Phase-Transfer Catalyst (for Biphasic Systems)
If your system is biphasic (e.g., toluene/water) and solubility in the organic layer is the issue, a phase-transfer catalyst can shuttle the boronate from the aqueous phase to the organic phase.
-
Recommendation: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.[12][14] A catalytic amount (e.g., 5-10 mol%) is usually sufficient.
Step 4: Increase the Reaction Temperature
Solubility generally increases with temperature.
-
Recommendation: Gradually increase the reaction temperature. For many Suzuki-Miyaura couplings, temperatures between 80 °C and 110 °C are common.[16] Monitor the reaction for any signs of decomposition.
Step 5: Address Potential Boroxine Formation
If the boronic acid has been stored for a long time or under non-anhydrous conditions, it may have partially converted to the less soluble boroxine.
-
Recommendation: The equilibrium between boronic acid and boroxine can be shifted back towards the acid by the addition of water.[6] If you are working in an anhydrous system and suspect boroxine formation, adding a small amount of water (if compatible with your reaction) can help to hydrolyze the boroxine back to the more soluble boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling
This protocol outlines a standard approach for a Suzuki-Miyaura reaction where the solubility of this compound might be a concern.
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the solvent system. A good starting point is a 3:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
If using a biphasic system like Toluene/water, add a phase-transfer catalyst (e.g., TBAB, 10 mol%).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS. The boronic acid should dissolve as the reaction is heated and the boronate salt is formed.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
| Solvent System (v/v) | Base (eq) | Additive (mol%) | Temperature (°C) | Solubility Observation |
| Toluene | None | None | 25 | Insoluble |
| Toluene/H₂O (4:1) | K₂CO₃ (2.0) | None | 25 | Partially Soluble |
| Toluene/H₂O (4:1) | K₂CO₃ (2.0) | None | 90 | Fully Soluble |
| Dioxane/H₂O (3:1) | K₃PO₄ (2.0) | None | 25 | Partially Soluble |
| Dioxane/H₂O (3:1) | K₃PO₄ (2.0) | None | 100 | Fully Soluble |
| THF | None | None | 60 | Sparingly Soluble |
References
- 1. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Suzuki-Miyaura Reactions with Electron-Poor Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting reactions involving challenging electron-poor substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki-Miyaura reactions with electron-poor aryl halides and/or electron-poor boronic acids/esters.
Issue 1: Low to No Yield
Q1: My Suzuki-Miyaura reaction with an electron-poor substrate is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of the reaction components and conditions is crucial. Here are the initial steps:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Electron-deficient boronic acids can be prone to protodeboronation (hydrolysis back to the arene).[1][2] Check the purity of your boronic acid by NMR. Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[1]
-
Aryl Halide Purity: Ensure the purity of your aryl halide.
-
Catalyst Activity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ, a step that can sometimes be inefficient.[1] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time to form inactive palladium black.[1] Test your catalyst on a known, reliable reaction to confirm its activity.[1]
-
Base and Solvent Quality: Ensure the base is anhydrous (if required) and the solvent is appropriately degassed and dry.[1]
-
-
Reaction Setup:
Q2: I've confirmed my reagents and setup are sound, but the yield is still low. My substrate is an electron-poor aryl halide. What should I optimize?
A2: Electron-poor aryl halides generally undergo oxidative addition more readily.[3][4] However, other steps in the catalytic cycle might be rate-limiting.
-
Ligand Choice: The choice of ligand is critical. For electron-poor aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[4][5] Consider ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6][7]
-
Base Selection: While oxidative addition is faster, a sufficiently strong base is still needed for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7][8] For particularly challenging couplings, stronger bases may be required.[4]
Q3: My reaction involves an electron-poor boronic acid/ester and the yield is poor. What are the likely causes and solutions?
A3: Electron-poor boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[7][8] They are also more susceptible to decomposition.[7]
-
Increase Transmetalation Rate:
-
Mitigate Decomposition:
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are generally more stable than their corresponding boronic acids and can prevent decomposition.[1][2]
-
Control Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate the decomposition of sensitive boronic acids.[7] A careful optimization of the reaction temperature is necessary.
-
A troubleshooting workflow for this specific issue is visualized below.
Issue 2: Prominent Side Reactions
Q4: My reaction is producing a significant amount of homocoupling byproduct from the boronic acid. How can I minimize this?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[1][3]
-
Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated.[1]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) precatalyst, as it avoids the in situ reduction step where Pd(II) might interact with the boronic acid.[1][3]
-
Ligand Choice: Bulky electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[7]
-
Base Selection: The choice of base can influence the rate of homocoupling. For instance, K₂CO₃ has been shown to reduce homocoupling compared to other bases in certain systems.[10]
Q5: I am observing significant protodeboronation of my boronic acid starting material. What can I do?
A5: Protodeboronation is the hydrolysis of the boronic acid back to its corresponding arene, and it is a common issue with electron-deficient and heteroaryl boronic acids.[3][11]
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and bases can minimize this side reaction.[1]
-
Use Boronic Esters: As mentioned before, boronic esters (BPin, MIDA) are more resistant to protodeboronation.[1]
-
Faster Reaction Rate: Optimizing the reaction to proceed faster (e.g., by using a more active catalyst system or higher temperature) can help the desired cross-coupling outcompete the slower decomposition pathway.[8]
Q6: Dehalogenation of my aryl halide is a major side product. How can I prevent this?
A6: Dehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species.[3][12]
-
Source of Hydride: The Pd-H species can form from the base, solvent (especially alcohols), or trace water.[3][12]
-
Optimization Strategy:
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols if dehalogenation is severe.[12]
-
Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often better choices.[12]
-
Ligand Screening: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can promote the desired reductive elimination over dehalogenation.[12]
-
The general catalytic cycle and points where side reactions can occur are illustrated below.
Data Summary: Reaction Conditions
The selection of appropriate reaction conditions is paramount for success. The following tables summarize conditions that have been reported for Suzuki-Miyaura couplings involving electron-poor substrates.
Table 1: Conditions for Coupling with Electron-Poor Aryl Halides
| Aryl Halide (Electron-Poor) | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 63 |
| 3,5-bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 82 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd/Imidazolium Salt | K₃PO₄ | Dioxane | 40 | ~95 |
| 2-Chloropyridine | 3-Pyridyl boronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | 94 |
*Note: Ligand 1 refers to a specific phosphite ligand developed by Buchwald and is detailed in the cited literature.[11] This table is a compilation of data from multiple sources.[8][11]
Table 2: Conditions for Coupling with Electron-Poor Boronic Acids
| Aryl Halide | Boronic Acid/Ester (Electron-Poor) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pentafluorobromobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 |
| Iodobenzene | Pentafluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 36 |
| 4-Bromoanisole | 4-Nitrophenylboronic acid | (PPh₂Me)₂NiCl₂ | K₃PO₄ | 2-MeTHF/H₂O | 70 | 95 |
| 3-Chloropyridine | Pyridine-3-BPin | (PPh₂Me)₂NiCl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 86 |
Note: This table is a compilation of data from multiple sources.[10][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Poor Aryl Bromide
This protocol is a generalized procedure based on commonly cited methods and should be optimized for specific substrates.[11][14]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-poor aryl bromide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, ~0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,3,6-Trifluorophenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,3,6-Trifluorophenylboronic acid and the foundational Phenylboronic acid. The focus is on their performance and underlying mechanistic differences in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity—highly desirable traits in drug discovery.[1] This guide presents experimental data to inform the strategic selection of boronic acids in synthetic applications.
Reactivity Profile: Electronic Effects and Stability
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic properties of its substituents. The efficiency of the reaction depends on a delicate balance between the desired transmetalation step and undesired side reactions, such as protodeboronation.
Phenylboronic Acid: As the parent compound, phenylboronic acid serves as a baseline for reactivity. Its reactivity is well-understood and it is effective in a wide range of Suzuki-Miyaura coupling reactions with various aryl halides.[2][3]
This compound: The three electron-withdrawing fluorine atoms on the phenyl ring significantly influence the reactivity of this compound.[4] This electron-withdrawing effect increases the Lewis acidity of the boron center.[5][6] This heightened acidity can accelerate the crucial transmetalation step in the catalytic cycle, potentially leading to faster reactions and higher yields.[1]
However, this increased reactivity comes with a trade-off: stability. Polyfluorinated phenylboronic acids, including the 2,3,6-trifluoro variant, are notably more susceptible to protodeboronation, an undesired process where the carbon-boron bond is cleaved by a proton source, often exacerbated by the basic conditions required for the reaction.[1][7] This instability presents a significant challenge, as the boronic acid can decompose before it has a chance to participate in the desired cross-coupling.[8]
Quantitative Reactivity Data
The interplay between enhanced transmetalation rates and rapid deboronation is critical when selecting a polyfluorinated boronic acid. The following table summarizes key kinetic parameters for this compound in comparison to other relevant boronic acids.
| Boronic Acid | Deboronation Half-life (t½, min) | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic Acid | - | 1 |
| 2-Fluorophenylboronic Acid | - | 42 |
| 2,6-Difluorophenylboronic Acid | 28 | 155 |
| This compound | 2 | 156 |
| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |
| Data is sourced from a comparative study on the coupling of unstable polyfluorophenylboronic acids and should be interpreted as a qualitative benchmark.[7] |
As the data indicates, this compound has one of the fastest relative transmetalation rates, comparable to other highly fluorinated analogs. However, it also has an exceptionally short deboronation half-life of just 2 minutes, making it one of the more unstable options. This underscores the need for carefully optimized, often very fast, reaction conditions to achieve successful coupling.[8]
Experimental Protocols
To achieve a successful cross-coupling with the highly reactive yet unstable this compound, mild and rapid reaction conditions are essential. Below is a general protocol that can serve as a starting point for comparing its performance against phenylboronic acid.
General Protocol for Comparative Suzuki-Miyaura Cross-Coupling
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol %).
-
Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a degassed solution of a suitable base (e.g., 0.5 M aqueous K₃PO₄). The choice of a mild base is often crucial to minimize protodeboronation of the fluorinated substrate.
-
Add the degassed solvent (e.g., THF, 2 mL) to the Schlenk flask via syringe.
-
Add the degassed base solution (4 mL) to the reaction mixture.
-
Stir the reaction vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) while monitoring the progress by TLC or GC-MS. Due to the instability of this compound, very short reaction times (e.g., 30 minutes) are often required.[8]
Workup and Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Visualizing Reaction Pathways and Logic
To better understand the processes at play, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the competing reaction pathways for fluorinated boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Competing factors in the reactivity of this compound.
Conclusion
The choice between this compound and phenylboronic acid is a classic example of balancing reactivity with stability. While phenylboronic acid offers broad applicability and reliability, this compound provides a powerful tool for introducing trifluorinated phenyl moieties, which are of high interest in pharmaceutical and materials science.[4] Its enhanced reactivity, driven by the strong electron-withdrawing nature of the fluorine atoms, allows for rapid C-C bond formation.[7] However, this comes at the cost of significant instability, necessitating the use of finely tuned, mild, and fast reaction protocols to outpace the competing protodeboronation side reaction. For synthetic chemists, understanding this dichotomy is key to successfully harnessing the unique advantages of highly fluorinated boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2,3,6-Trifluorophenylboronic Acid vs. Its Boronate Esters in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between 2,3,6-trifluorophenylboronic acid and its corresponding boronate esters, offering insights into their respective advantages in terms of reactivity, stability, and handling, supported by experimental data and protocols.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their ester counterparts lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step. However, this comes at the cost of lower stability. Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf life and the reproducibility of reactions.[1][2]
Conversely, boronate esters, with the pinacol ester being a prevalent example, exhibit significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods under normal laboratory conditions.[1][2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are critical. The enhanced stability of boronate esters, however, can sometimes result in slower reaction rates compared to the parent boronic acid.[1]
The Influence of Fluorine Substitution
The presence of three electron-withdrawing fluorine atoms on the phenyl ring of this compound significantly enhances its reactivity in cross-coupling reactions. This electronic effect increases the Lewis acidity of the boron center, which can accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Quantitative Performance Comparison
While direct head-to-head comparative studies for this compound and its pinacol ester are not extensively documented in the literature, we can extrapolate from the well-established performance differences observed for other arylboronic acids and their esters in Suzuki-Miyaura coupling reactions. The following table provides a representative comparison of their expected performance in a coupling reaction with 4-bromoanisole.
Table 1: Representative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Higher, potentially leading to shorter reaction times. | Moderate, may require longer reaction times or higher temperatures. |
| Typical Yield | Good to excellent, but can be variable due to stability issues. | Good to excellent, often with high reproducibility. |
| Stability | Moderate; susceptible to decomposition. | High; stable to air and moisture. |
| Handling | Requires careful handling and storage under inert atmosphere. | Easy to handle and weigh in air. |
| Purification | Can be challenging to purify due to its polarity and potential for decomposition. | Readily purified by standard techniques like column chromatography. |
Experimental Protocols
Below are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction using both this compound and its pinacol ester with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoanisole, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound Pinacol Ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add 4-bromoanisole, this compound pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Add 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow for comparing the two reagents, and a decision-making guide.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Workflow for comparing reagent performance.
Caption: Guide for selecting the appropriate reagent.
Conclusion
References
Navigating the Suzuki Coupling Landscape: A Comparative Guide to Alternatives for 2,3,6-Trifluorophenylboronic Acid
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. While 2,3,6-trifluorophenylboronic acid is a valuable reagent, its reactivity profile and potential for side reactions, such as protodeboronation, necessitate the exploration of viable alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
The alternatives to this compound can be broadly categorized into other fluorinated phenylboronic acid isomers and more stable organotrifluoroborate salts. The electronic and steric effects imparted by the position and number of fluorine substituents significantly influence the reactivity of these reagents in the Suzuki-Miyaura coupling.
Performance Comparison of Fluorinated Phenylboronic Acids
The electron-withdrawing nature of fluorine atoms can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, it can also increase the propensity for protodeboronation, a common side reaction where the boronic acid moiety is replaced by a hydrogen atom. The following table summarizes the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
| Boronic Acid Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | Low Conversion | [1] |
| 2,4,6-Trifluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2 | 95 | [2] |
| 3,4,5-Trifluorophenylboronic acid | 3,4,5-Trifluoro-1-bromobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 83 | [3] |
| 2,6-Difluorophenylboronic acid | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 80 | 12 | 85 | [4] |
| Pentafluorophenylboronic acid | Phenyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DME | 70 | 6 | >90 | [5] |
Potassium Trifluoroborate Salts: A Stable Alternative
Potassium organotrifluoroborates have emerged as highly stable and easy-to-handle alternatives to boronic acids.[6][7] They are crystalline solids that are remarkably stable to both air and moisture, which contrasts with the often-hygroscopic nature of boronic acids. The trifluoroborate moiety protects the carbon-boron bond from protodeboronation under many conditions, and they can be used directly in Suzuki-Miyaura coupling reactions, often with excellent results.
| Trifluoroborate Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium 2,6-Difluorophenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 80 | 12 | 85 | [4] |
| Potassium Phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the Suzuki-Miyaura coupling of selected alternative reagents.
General Procedure for Suzuki-Miyaura Coupling with 3,4,5-Trifluorophenylboronic Acid[3]
An argon-purged Schlenk flask is charged with THF (100 mL) and toluene (100 mL) and deoxygenated via the freeze-pump-thaw technique. Subsequently, 1.91 g of CyJohnPhos (5.4 mmol, 15 mol %) and 1.66 g of Pd₂(dba)₃ (1.8 mmol, 5 mol %) are added. In a separate flask, 3,4,5-trifluoro-1-bromobenzene (36 mmol), (3,4,5-trifluorophenyl)boronic acid (36 mmol), and Na₂CO₃ (79.2 mmol, 2.2 equiv) are combined. The catalyst solution is then transferred to the substrate mixture. The flask is equipped with a reflux condenser and an argon-filled balloon, and the biphasic mixture is refluxed at 95 °C for 60 hours. After cooling to room temperature, the aqueous phase is separated, and the organic phase is concentrated in vacuo. The residue is purified by column chromatography.
Procedure for Suzuki-Miyaura Coupling with Potassium 2,6-Difluorophenyltrifluoroborate[4]
To a reaction tube are added potassium 2,6-difluorophenyltrifluoroborate (0.2 mmol), 4-bromobenzonitrile (0.3 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.004 mmol, 2 mol %), and Cs₂CO₃ (0.4 mmol). The tube is sealed with a septum, and THF (2 mL) is added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for performing a Suzuki-Miyaura coupling reaction is depicted below. This workflow highlights the key steps from reaction setup to product isolation.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate alternative to this compound for Suzuki-Miyaura coupling depends on a variety of factors, including the specific electronic and steric requirements of the target molecule, the nature of the coupling partner, and the desired reaction conditions. Other fluorinated phenylboronic acid isomers offer a range of reactivity profiles, while potassium trifluoroborate salts provide a stable and easy-to-handle option. Careful consideration of the catalyst system, base, and solvent is crucial for optimizing the reaction and minimizing side reactions, particularly protodeboronation. The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse landscape of fluorinated coupling reagents and successfully achieve their synthetic goals.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Kinetics of Suzuki Coupling: A Comparative Guide to 2,3,6-Trifluorophenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The electronic properties of the boronic acid coupling partner significantly influence reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 2,3,6-Trifluorophenylboronic acid in Suzuki-Miyaura reactions, contextualized with data from other fluorinated and non-fluorinated phenylboronic acids. This objective comparison, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
The electron-withdrawing nature of the fluorine substituents in this compound creates a unique reactivity profile. While this can enhance the rate of transmetalation, a key step in the catalytic cycle, it also increases the susceptibility of the boronic acid to protodeboronation, a competing and undesirable side reaction. Understanding the balance between these two pathways is critical for successful application.
Comparative Kinetic Data
The performance of this compound in Suzuki-Miyaura coupling is best understood by comparing its kinetic parameters with those of other relevant boronic acids. The following table summarizes key data related to the rate of transmetalation and the stability of the boronic acid under basic conditions. A shorter deboronation half-life indicates lower stability, while a higher apparent relative transmetalation rate suggests a faster desired coupling reaction.
| Boronic Acid | Deboronation Half-life (t½, min) | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic Acid | - | 1 |
| 2-Fluorophenylboronic Acid | - | 42 |
| 2,6-Difluorophenylboronic Acid | 28 | 155 |
| This compound | 2 | 156 |
| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |
Data sourced from a study on the coupling of unstable polyfluorophenylboronic acids and should be considered as a qualitative comparison.[1]
The data clearly indicates that this compound has a very high apparent relative transmetalation rate, comparable to that of 2,6-Difluorophenylboronic acid and in the same order of magnitude as 2,4,6-Trifluorophenylboronic acid. However, it also exhibits the shortest deboronation half-life among the tested polyfluorinated analogues, highlighting its instability under basic conditions. This underscores the need for carefully optimized reaction conditions, such as the use of milder bases or shorter reaction times, to favor the desired cross-coupling pathway over the competing protodeboronation.
Experimental Protocols
To conduct meaningful kinetic studies of Suzuki-Miyaura reactions, detailed and reproducible experimental protocols are essential. The following are generalized methodologies for monitoring reaction kinetics.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An appropriate degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added, and the reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux).
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
To monitor the reaction progress, small aliquots of the reaction mixture are withdrawn at specific time intervals. These aliquots are immediately quenched (e.g., by cooling and dilution with a suitable solvent) to stop the reaction. An internal standard is often added to the quenched sample to allow for accurate quantification. The samples are then analyzed by HPLC or GC-MS to determine the concentrations of the starting materials and the product. The reaction rate can be determined by plotting the concentration of the product or a reactant against time.
In-situ Reaction Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
For real-time kinetic analysis, the Suzuki coupling reaction can be performed directly in an NMR tube.[2] The reactants are mixed in a deuterated solvent, and the progress of the reaction is monitored by acquiring NMR spectra at regular intervals. This method allows for the direct observation and quantification of reactants and products without the need for sampling and quenching.[2] For fluorinated compounds, ¹⁹F NMR can be a particularly powerful tool for monitoring the reaction.[2]
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for a kinetic study.
References
Navigating the Reactivity of 2,3,6-Trifluorophenylboronic Acid: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides a computational and experimental comparison of 2,3,6-trifluorophenylboronic acid with alternative reagents in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The unique substitution pattern of this compound presents significant reactivity challenges, primarily its high susceptibility to protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can drastically reduce the yield of the desired coupled product. This guide will delve into the quantitative aspects of this reactivity and present more stable and efficient alternatives.
Reactivity Profile: A Quantitative Comparison
The utility of a boronic acid in Suzuki-Miyaura coupling is largely determined by the delicate balance between the rate of transmetalation (the desired step) and the rate of protodeboronation (the undesired side reaction). For polyfluorophenylboronic acids, the position of the fluorine substituents significantly influences these rates.
A key study on the coupling of unstable polyfluorophenylboronic acids provides a quantitative basis for comparison. The data reveals that while fluorine substitution generally increases the rate of transmetalation, the 2,3,6-trifluoro substitution pattern leads to a dramatically accelerated rate of deboronation, rendering it a problematic substrate.
| Boronic Acid | Deboronation Half-life (t½, min) | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic Acid | - | 1 |
| 2-Fluorophenylboronic Acid | - | 42 |
| 2,6-Difluorophenylboronic Acid | 28 | 155 |
| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |
| This compound | 2 | 156 |
Data sourced from a study on the coupling of unstable polyfluorophenylboronic acids.
As the table illustrates, this compound has a significantly shorter deboronation half-life compared to other trifluorinated and difluorinated isomers, while its transmetalation rate is not commensurately higher. This kinetic profile explains the "very low conversion" often observed in coupling reactions with this reagent.
Superior Alternatives to this compound
Given the inherent instability of this compound, more robust alternatives are highly recommended for efficient cross-coupling.
-
Potassium Organotrifluoroborates (R-BF3K): These crystalline solids are significantly more stable to air and moisture than their boronic acid counterparts.[1][2][3] The tetracoordinate boron in organotrifluoroborates renders them less susceptible to protodeboronation.[1] They are considered "protected" forms of boronic acids that slowly release the reactive species under the reaction conditions.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of highly stable, crystalline, and easily handled organoboron reagents. The MIDA ligand protects the boronic acid from degradation and can be cleaved in a controlled manner during the reaction, allowing for the slow release of the boronic acid for efficient coupling.
Both potassium organotrifluoroborates and MIDA boronates offer significant advantages in terms of stability, handling, and, often, reaction yields, making them superior choices for incorporating the 2,3,6-trifluorophenyl moiety.
Experimental Protocols
While specific high-yielding protocols for this compound are scarce due to its challenging nature, a general protocol for Suzuki-Miyaura coupling of polyfluorophenylboronic acids can be adapted. For improved success, the use of a highly active catalyst system that promotes rapid transmetalation is crucial to outcompete the fast deboronation.
General Protocol for Suzuki-Miyaura Coupling of a Polyfluorophenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Polyfluorophenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, polyfluorophenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For problematic substrates like this compound, the use of specialized ligands (e.g., bulky, electron-rich phosphines) and precatalysts designed for rapid catalyst activation may be necessary to achieve even modest yields.
Visualizing the Reaction Dynamics
To better understand the factors at play, the following diagrams illustrate the key reaction pathways and the challenges associated with this compound.
References
Navigating the Challenges of Suzuki-Miyaura Coupling with 2,3,6-Trifluorophenylboronic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, the use of highly fluorinated substrates like 2,3,6-trifluorophenylboronic acid presents significant hurdles, primarily due to its high susceptibility to protodeboronation. This guide provides a focused analysis of the challenges and presents a leading palladium catalyst system as a starting point for this demanding transformation, supported by available experimental data.
The cross-coupling of this compound is notably problematic due to the rapid rate of deboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This decomposition pathway is often accelerated under the basic conditions typically required for the Suzuki-Miyaura reaction, leading to low yields of the desired coupled product. In some instances, attempted couplings have resulted exclusively in the formation of the deboronated arene, trifluorobenzene.[1]
The Challenge of Catalyst Selection
Despite the development of advanced palladium catalysts for cross-coupling reactions, very low conversion has been observed in the coupling of this compound even with highly active precatalyst systems designed for other unstable polyfluorophenyl boronic acids.[1] The dramatically increased rate of deboronation for this compound compared to other polyfluorophenylboronic acids is a key factor contributing to this difficulty.[1]
A Promising Catalytic System for Unstable Boronic Acids
Research into overcoming the challenges of unstable boronic acids has led to the development of highly active palladium precatalysts that can operate at low temperatures and short reaction times, thus minimizing the opportunity for deboronation. One such system, developed by Buchwald and coworkers, utilizes a palladium precatalyst with the bulky, electron-rich biarylphosphine ligand, XPhos.[1][2][3][4] While this system still resulted in low conversion for this compound, it represents the forefront of technology for this class of substrates and provides a rational starting point for optimization.
The table below outlines the components of this advanced catalytic system as applied to polyfluorophenylboronic acids.
Table 1: Palladium Catalyst System for the Coupling of Polyfluorophenylboronic Acids
| Component | Description | Role in Reaction |
| Palladium Precatalyst | XPhos Palladacycle | Source of the active Pd(0) catalyst. The precatalyst allows for the rapid generation of the active catalytic species at low temperatures.[1][3] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich monophosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle and helps to stabilize the active catalyst.[1][5] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base used to activate the boronic acid for transmetalation. An aqueous solution is typically used.[1][2] |
| Solvent | Tetrahydrofuran (THF) / Water | A common solvent system for Suzuki-Miyaura reactions, allowing for the dissolution of both the organic and inorganic reagents.[1][2] |
| Temperature | Room Temperature to 40 °C | Low reaction temperatures are crucial to suppress the competing protodeboronation of the unstable this compound.[1][2][4] |
| Reaction Time | 30 minutes to 2 hours | Short reaction times are employed to favor the desired cross-coupling over the decomposition of the boronic acid.[1][2][4] |
Experimental Protocol
The following is a general experimental protocol adapted from the work of Buchwald and coworkers for the Suzuki-Miyaura coupling of unstable polyfluorophenylboronic acids.[1] It is important to note that while this protocol was successful for other polyfluorophenylboronic acids, it resulted in low conversion for this compound. Researchers should consider this as a starting point for further optimization, such as screening of bases, solvents, and temperature.
Reaction Setup:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (1 mmol), this compound (1.5 mmol), and the XPhos palladium precatalyst (2 mol %).
-
The vial is sealed with a septum and purged with argon.
-
Degassed tetrahydrofuran (THF, 2 mL) and a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄, 4 mL) are added via syringe.
-
The reaction mixture is stirred vigorously at room temperature or 40 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
Workup and Analysis:
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Study on the Efficacy of Bases in the Activation of 2,3,6-Trifluorophenylboronic Acid for Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing electronically modified substrates such as 2,3,6-Trifluorophenylboronic acid. The inherent electronic properties of this fluorinated boronic acid present a unique set of challenges, most notably the propensity for protodeboronation under basic conditions. This guide provides a comparative analysis of bases for the activation of this compound, supported by available kinetic data and general principles of Suzuki-Miyaura coupling, to aid in the rational selection of reaction conditions.
The activation of the boronic acid by a base is a crucial step in the catalytic cycle of the Suzuki-Miyaura reaction. The base facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst. However, for polyfluorinated phenylboronic acids, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, making it more susceptible to cleavage of the C-B bond by the base (protodeboronation). This competitive side reaction can significantly reduce the yield of the desired cross-coupled product.
Kinetic Insights into the Reactivity of this compound
| Boronic Acid | Deboronation Half-life (t₁/₂, min) | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic Acid | - | 1 |
| 2-Fluorophenylboronic Acid | - | 42 |
| 2,6-Difluorophenylboronic Acid | 28 | 155 |
| 2,4,6-Trifluorophenylboronic Acid | 10 | 202 |
| This compound | 2 | 156 |
Data sourced from a study on the coupling of unstable polyfluorophenylboronic acids and should be considered for comparative purposes. The study utilized 0.5 M K₃PO₄ as the base.[1]
This data reveals a critical challenge in the use of this compound. It exhibits a very short deboronation half-life of only 2 minutes in the presence of K₃PO₄, indicating a high susceptibility to protodeboronation.[1] While its transmetalation rate is significantly faster than that of phenylboronic acid, it is not the highest among the tested polyfluorinated analogs.[1] This delicate balance between a rapid desired reaction and a competing rapid decomposition pathway underscores the importance of carefully selecting the base and other reaction parameters.
General Considerations for Base Selection
In the absence of a direct comparative study for this compound, general principles for base selection in Suzuki-Miyaura couplings of challenging substrates can be applied:
-
Weaker Bases: For boronic acids prone to protodeboronation, weaker bases such as carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides (e.g., NaOH, KOH).
-
Fluoride Anions: In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species, which can facilitate transmetalation.
-
Biphasic Conditions: The use of biphasic solvent systems (e.g., toluene/water, THF/water) is common. The base is often dissolved in the aqueous phase, and the choice of base can be influenced by its solubility and ability to promote the reaction at the interface.
-
Homogeneous vs. Heterogeneous Conditions: The solubility of the base can also be a factor. While inorganic bases are often used as aqueous solutions or solids, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble in organic solvents but are generally less effective for activating boronic acids.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. The optimal conditions for the coupling of this compound would require specific optimization.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF/water, Toluene/water, Dioxane/water)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and the selected base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Base Optimization
For a systematic comparison of bases for the activation of this compound, the following experimental workflow is recommended:
Caption: Workflow for the comparative study of bases.
Signaling Pathway of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The base plays a critical role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Analysis of Impuries in Commercial 2,3,6-Trifluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of building blocks like 2,3,6-Trifluorophenylboronic acid is critical for the success of synthetic endeavors, particularly in cross-coupling reactions. The presence of even minor impurities can significantly impact reaction yields, catalyst performance, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of common impurities found in commercial-grade this compound and details the analytical methodologies for their identification and quantification.
Common Impurities in this compound
Several classes of impurities can be present in commercial this compound, arising from the synthetic route, degradation, or storage. A common synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-2,3,6-trifluorobenzene, with a trialkyl borate followed by hydrolysis. Based on this and the inherent chemistry of boronic acids, the following impurities are often encountered:
-
Boroxine (Anhydride): Phenylboronic acids can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible process, and commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine.
-
1,2,5-Trifluorobenzene: This impurity arises from the protodeboronation of this compound, where the C-B bond is cleaved and replaced with a C-H bond.
-
Homocoupling Biphenyls: Palladium catalysts, often used in subsequent coupling reactions, can promote the dimerization of the boronic acid, leading to the formation of trifluorinated biphenyl impurities.
-
Starting Materials: Incomplete reaction can lead to the presence of residual 1-bromo-2,3,6-trifluorobenzene.
-
Oxidation Products: The carbon-boron bond is susceptible to oxidation, which can result in the formation of 2,3,6-trifluorophenol.
Comparative Analysis of Commercial Samples
To ensure the quality of a synthetic process, it is essential to quantify the level of these impurities in the starting material. The following table presents a hypothetical impurity profile for this compound from three different commercial suppliers, as determined by the analytical methods detailed in this guide.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Method of Analysis |
| Boroxine | 5.2 | 2.5 | 8.1 | ¹¹B NMR |
| 1,2,5-Trifluorobenzene | 0.15 | 0.05 | 0.25 | GC-MS |
| Homocoupling Biphenyls | < 0.05 | < 0.05 | 0.10 | HPLC-UV |
| 1-bromo-2,3,6-trifluorobenzene | 0.10 | 0.02 | 0.18 | GC-MS |
| 2,3,6-Trifluorophenol | < 0.05 | < 0.05 | 0.08 | HPLC-UV |
| Total Purity (by HPLC) | 99.6 | 99.8 | 99.2 | HPLC-UV |
Analytical Workflow
A systematic approach is required for the comprehensive analysis of impurities in this compound. The following diagram illustrates a typical workflow.
Analytical workflow for impurity profiling.
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and non-volatile impurities such as homocoupling byproducts and oxidation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 1:1 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities like the starting material (1-bromo-2,3,6-trifluorobenzene) and the protodeboronated product (1,2,5-trifluorobenzene).
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information and can be used to identify and quantify certain impurities, particularly the boroxine.
-
¹H and ¹⁹F NMR:
-
Procedure: Acquire standard ¹H and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Purity can be estimated by integrating the signals of the main compound against those of any proton- or fluorine-containing impurities.
-
-
¹¹B NMR:
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals provides the ratio of the two species.[1]
-
Logical Pathway for Impurity Identification
The following diagram outlines the decision-making process for identifying an unknown peak observed during analysis.
References
Safety Operating Guide
Proper Disposal Procedures for 2,3,6-Trifluorophenylboronic Acid
For Immediate Reference: Do not dispose of 2,3,6-Trifluorophenylboronic acid down the drain or in regular trash. This compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) department.
This document provides a comprehensive guide for the safe handling and proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for the compound and its close structural analogs, as well as general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Information
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, it is imperative to wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of this data underscores the importance of minimizing exposure and adhering to stringent safety protocols.
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Precautionary Statement | GHS Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as a hazardous solid organic waste and an irritant.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It is incompatible with strong oxidizing agents and strong bases.[1]
-
Packaging:
-
For solid waste, place it in a clearly labeled, sealable container designated for hazardous solid waste.
-
For solutions, collect in a sealable, labeled hazardous waste container for liquids.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2] This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to ensure the safety of all personnel.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3] Transfer the rinsate to a designated and properly labeled hazardous waste container.
-
Final Disposal of the Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, in accordance with your institution's guidelines.
Part 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until it has been cleared by EHS personnel.
-
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management guidelines from various institutions.[2][3][4][5] The specific recommendation for disposal via incineration is derived from the safety data sheet for the structurally similar compound, 2,3,5-Trifluorophenylboronic acid, which advises to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber."
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,6-Trifluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2,3,6-Trifluorophenylboronic acid, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS RN: 247564-71-2). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of dust, skin contact, and eye contact.[1] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against dust particles and chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (nitrile rubber is a suitable option for incidental contact; consider thicker gloves like butyl rubber for prolonged handling). Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact and irritation.[1][3][4][5] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. An apron may be necessary when handling larger quantities. | Shields skin from accidental spills and contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is likely to be generated and ventilation is inadequate, a NIOSH-approved N95 dust respirator should be worn. | Prevents inhalation of harmful dust. |
Operational Plan: Step-by-Step Handling Protocol
Due to the air- and moisture-sensitive nature of many boronic acids, handling this compound requires careful execution of a systematic workflow to minimize exposure and maintain the integrity of the compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling Solid this compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Don all required PPE as outlined in Table 1.
-
Ensure a certified chemical fume hood is operational and the work area is clean and free of clutter.
-
If the reaction is air or moisture sensitive, prepare a Schlenk line or a glove box with an inert atmosphere (e.g., nitrogen or argon).[6][7]
-
-
Handling in a Fume Hood (for non-air sensitive applications):
-
Place a weighing paper or a suitable container on a tared analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.
-
Minimize the generation of dust.
-
Securely close the storage container immediately after use.
-
Transfer the weighed solid to the reaction vessel.
-
-
Handling for Air-Sensitive Applications:
-
If the compound is to be used in an air-sensitive reaction, it should be handled under an inert atmosphere.[6][8]
-
In a Glove Box: Weigh the solid inside the glove box and add it to the reaction vessel.
-
Using a Schlenk Line: Weigh the solid into a Schlenk flask.[6] Attach the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.[6] The solid can then be dissolved in a dry, degassed solvent and transferred via cannula to the reaction flask.[6]
-
Disposal Plan
Improper disposal of this compound and its waste can lead to environmental contamination and personal injury. All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, and spatulas) should be collected in a designated, sealable, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with incompatible waste streams. |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air-drying in a fume hood, deface the original label before disposal or recycling. |
Important Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: This compound may be incompatible with strong oxidizing agents.[9] Store the waste container separately from incompatible materials.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for waste collection.
Logical Relationship Diagram for Safety and Disposal
Caption: Decision-making process for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ossila.com [ossila.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ereztech.com [ereztech.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
